molecular formula C8H6N2O B136328 Pyrrolo[1,2-a]pyrazine-6-carbaldehyde CAS No. 158945-90-5

Pyrrolo[1,2-a]pyrazine-6-carbaldehyde

Cat. No.: B136328
CAS No.: 158945-90-5
M. Wt: 146.15 g/mol
InChI Key: YQBSUXIKIKPLOP-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]pyrazine-6-carbaldehyde (CAS 158945-90-5) is a versatile nitrogen-fused heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and materials science. Its molecular formula is C8H6N2O with a molecular weight of 146.146 g/mol . This carbaldehyde derivative is a critical synthetic intermediate for constructing polycyclic N-fused heteroaromatics, which are valuable structures in drug discovery . Research has demonstrated its utility in facile, modular synthesis protocols, such as acid-catalyzed reactions with o-phenylenediamines, to generate novel benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids . The resulting compounds have shown unique and promising photophysical properties, including deep blue emission in the aggregated and solid states, making them candidates for applications in organic light-emitting diodes (OLEDs) and as bioimaging probes due to good cell permeability and negligible phototoxicity . Furthermore, the pyrrolo[1,2-a]pyrazine core is a significant pharmacophore found in compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, antifungal, antioxidant, and antitumor effects . Its reactivity, particularly at the aldehyde functional group, allows for diverse chemical modifications and decoration of the core structure, enabling the expansion of chemical space for biological evaluation and the development of new therapeutic leads . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

pyrrolo[1,2-a]pyrazine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-6-8-2-1-7-5-9-3-4-10(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBSUXIKIKPLOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=C2C=O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633331
Record name Pyrrolo[1,2-a]pyrazine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158945-90-5
Record name Pyrrolo[1,2-a]pyrazine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties and structure of Pyrrolo[1,2-a]pyrazine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrrolo[1,2-a]pyrazine-6-carbaldehyde is a critical bicyclic heteroaromatic scaffold used extensively in modern medicinal chemistry. As a derivative of the pyrrolo[1,2-a]pyrazine core—a "privileged structure" capable of binding to multiple biological targets—this aldehyde serves as a versatile linchpin for synthesizing kinase inhibitors, antiviral agents, and antitumor compounds.[1]

This guide provides a comprehensive technical analysis of its structural properties, synthetic pathways, and reactivity profile, designed for researchers optimizing lead compounds in drug discovery.

Structural Analysis & Electronic Properties

Chemical Structure and Numbering

The pyrrolo[1,2-a]pyrazine system consists of an electron-rich pyrrole ring fused to an electron-deficient pyrazine ring, sharing a bridgehead nitrogen atom.[2][3]

  • IUPAC Name: Pyrrolo[1,2-a]pyrazine-6-carbaldehyde

  • Molecular Formula: C₈H₆N₂O[4]

  • Molecular Weight: 146.15 g/mol

  • Key Structural Feature: The bridgehead nitrogen (N-5) donates electron density into the pyrrole ring, activating positions 6 and 8 toward electrophilic substitution.

Numbering Scheme Logic: Standard numbering assigns the pyrazine ring positions 1 through 4 (with N at 2) and the bridgehead nitrogen at position 5. The pyrrole ring carbons are numbered 6, 7, and 8.

  • Position 1, 3: Pyrazine ring carbons (susceptible to nucleophilic attack if activated).

  • Position 6: Pyrrole alpha-carbon (highly reactive to electrophiles; site of formylation).

  • Position 8: Pyrrole gamma-carbon (secondary site for electrophilic substitution).

Electronic Distribution

The molecule exhibits a "push-pull" electronic character:

  • Pyrrole Ring (Donor): The bridgehead nitrogen lone pair participates in the aromatic sextet of the pyrrole ring, making C6 and C8 nucleophilic.

  • Pyrazine Ring (Acceptor): The imine-like nitrogen (N-2) exerts an electron-withdrawing effect, decreasing electron density at C1 and C3.

  • Aldehyde Group (C6): The formyl group at C6 acts as an electron-withdrawing group (EWG), stabilizing the pyrrole ring against oxidation but deactivating it slightly toward further electrophilic attack.

Synthetic Pathways[5][6]

The primary route to Pyrrolo[1,2-a]pyrazine-6-carbaldehyde is the Vilsmeier-Haack formylation of the parent pyrrolo[1,2-a]pyrazine. This method capitalizes on the high regioselectivity for the C6 position.

Retrosynthetic Analysis & Pathway

The synthesis typically begins with the construction of the pyrrolo[1,2-a]pyrazine core, followed by functionalization.

Synthesis cluster_legend Reaction Logic Start Pyrrole-2-carboxaldehyde + Ethylenediamine Core Pyrrolo[1,2-a]pyrazine (Parent Scaffold) Start->Core Cyclization Product Pyrrolo[1,2-a]pyrazine- 6-carbaldehyde Core->Product Electrophilic Aromatic Substitution (C6) Reagent Vilsmeier-Haack (POCl3 / DMF) Reagent->Core Logic Regioselectivity controlled by bridgehead Nitrogen activation

Figure 1: Synthetic pathway highlighting the regioselective Vilsmeier-Haack formylation.

Detailed Experimental Protocol (Vilsmeier-Haack)

Based on standard heterocyclic protocols and adapted from analogous systems [1].

Reagents: Pyrrolo[1,2-a]pyrazine (1.0 equiv), Phosphorus Oxychloride (POCl₃, 1.2 equiv), Dimethylformamide (DMF, 5.0 equiv).

  • Preparation of Vilsmeier Reagent: In a flame-dried flask under argon, cool anhydrous DMF to 0°C. Dropwise add POCl₃ over 15 minutes. Stir for 30 minutes at 0°C until the Vilsmeier salt (chloroiminium ion) precipitates or forms a clear solution.

  • Addition: Dissolve pyrrolo[1,2-a]pyrazine in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the aldehyde is less polar than the starting material).

  • Hydrolysis: Pour the reaction mixture onto crushed ice/saturated sodium acetate solution (pH ~8). Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

  • Workup: Extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from ethanol or purify via flash column chromatography (Hexane/EtOAc) to yield the 6-carbaldehyde as a pale yellow solid.

Chemical Reactivity Profile

The C6-aldehyde group serves as a "chemical handle" for diversifying the scaffold.

Core Transformations
Reaction TypeReagentProduct OutcomeApplication
Reductive Amination R-NH₂, NaBH(OAc)₃C6-Aminomethyl derivativesIntroducing solubilizing groups or pharmacophores.
Knoevenagel Condensation Malononitrile, BaseC6-Vinyl nitrilesCreating Michael acceptors for covalent inhibitors.
Oxidation NaClO₂, NaH₂PO₄C6-Carboxylic AcidPrecursor for amide coupling (peptidomimetics).
Reduction NaBH₄C6-HydroxymethylAlcohol derivatives for linker attachment.
Regioselectivity Map

The scaffold's reactivity is dictated by the interplay between the electron-rich pyrrole and electron-poor pyrazine.

Reactivity Center Pyrrolo[1,2-a]pyrazine- 6-carbaldehyde Aldehyde Aldehyde (C6) Condensation / Reduction Center->Aldehyde Primary Handle PyrroleC8 Pyrrole C8 Electrophilic Halogenation Center->PyrroleC8 Secondary Site Pyrazine Pyrazine Ring Nucleophilic Attack (if activated) Center->Pyrazine Low Reactivity

Figure 2: Reactivity map showing the primary sites for chemical modification.

Medicinal Chemistry Applications

Kinase Inhibition

The pyrrolo[1,2-a]pyrazine core is a bioisostere of the indole and purine systems, making it an excellent scaffold for ATP-competitive kinase inhibitors.

  • Mechanism: The planar bicyclic system mimics the adenine ring of ATP.

  • Modification: The 6-carbaldehyde is often converted to a Schiff base or amine to reach into the ribose-binding pocket or solvent-exposed region of the kinase active site [2].

Antitumor Activity

Derivatives substituted at the C6 position have shown potency against human lymphoma cells (U937).

  • SAR Insight: The orientation of substituents at C6 is critical. Aryl groups introduced via aldol condensation with the 6-aldehyde have demonstrated significant cytotoxicity, likely by interfering with tubulin polymerization or specific signaling pathways like FTase-p38 [2].

Spectroscopic Characterization Data

For verification of the synthesized 6-carbaldehyde:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.80–9.95 ppm (s, 1H): Distinctive aldehyde proton.

    • δ 7.50–8.50 ppm: Pyrazine ring protons (deshielded).

    • δ 6.80–7.20 ppm: Pyrrole ring protons (C7, C8).

  • IR (KBr): Strong absorption at 1660–1690 cm⁻¹ (C=O stretch).

  • MS (ESI): [M+H]⁺ peak at 147.1 .

References

  • Kim, I., et al. (2019). Electrophilic acetylation and formylation of pyrrolo[1,2-a]pyrazines: substituent effects on regioselectivity. Arkivoc. 5[6]

  • Kwon, H. J., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters. 7[6]

  • PubChem. (n.d.). Pyrrolo[1,2-a]pyrazine Compound Summary. National Library of Medicine. 8

  • NIST. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- Data. NIST Chemistry WebBook.[9] 10[6]

Sources

Pyrrolo[1,2-a]pyrazine-6-carbaldehyde: A Pivotal Scaffold for Multi-Target Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review and operational framework for Pyrrolo[1,2-a]pyrazine-6-carbaldehyde , a critical intermediate and pharmacophore-generating hub in medicinal chemistry.

Executive Summary

The pyrrolo[1,2-a]pyrazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including kinases, G-protein coupled receptors (GPCRs), and DNA. The 6-carbaldehyde derivative (Pyrrolo[1,2-a]pyrazine-6-carbaldehyde) serves as a strategic synthetic node. Its aldehyde functionality at the C6 position allows for the rapid generation of chemical diversity—specifically through condensation reactions (Schiff bases), oxidations, and C-C bond formations—enabling the discovery of potent anticancer, antimicrobial, and anti-inflammatory agents.

This guide synthesizes current literature to define the biological potential of this scaffold, detailing the structure-activity relationships (SAR) enabled by the 6-carbaldehyde handle and providing validated experimental workflows for its utilization.

Chemical Context & Synthetic Utility[1][2][3][4][5][6][7]

The Pharmacophore

The pyrrolo[1,2-a]pyrazine core is a bicyclic heterocycle formed by fusing a pyrrole ring with a pyrazine ring. The 6-position is electronically significant; it is susceptible to electrophilic substitution, making the introduction of a formyl group (–CHO) via Vilsmeier-Haack formylation a standard and high-yield entry point.

Key Reactivity Profile:

  • C6-Position: The aldehyde handle allows for divergent synthesis.

    • Reductive Amination: Access to amine-linked libraries (Kinase inhibitors).

    • Knoevenagel Condensation: Access to acrylic acid derivatives (Anti-inflammatory).

    • Schiff Base Formation: Access to hydrazones/imines (Antimicrobial/Antifungal).

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the standard synthetic pathway to access the 6-carbaldehyde and its subsequent derivatization.

SynthesisWorkflow Figure 1: Synthetic Divergence from the 6-Carbaldehyde Node Start Pyrrole Precursor Core Pyrrolo[1,2-a]pyrazine Core Synthesis Start->Core Cyclization (e.g., w/ Ethylenediamine) Inter 6-Carbaldehyde (Key Intermediate) Core->Inter Vilsmeier-Haack (POCl3/DMF) Deriv1 Schiff Bases (Antimicrobial) Inter->Deriv1 Condensation (Hydrazines/Amines) Deriv2 Chalcones (Anticancer) Inter->Deriv2 Aldol Condensation (Acetophenones) Deriv3 Alcohol/Amine (Kinase Inhibitors) Inter->Deriv3 Reduction/Reductive Amination

Figure 1: Synthetic Divergence from the 6-Carbaldehyde Node.

Biological Activity Profiles

Anticancer Activity

Derivatives synthesized from the 6-carbaldehyde intermediate have shown significant cytotoxicity against various human cancer cell lines.

  • Mechanism: Many derivatives act as kinase inhibitors.[1] The planar nature of the scaffold allows for ATP-competitive inhibition or DNA intercalation.

  • Key Findings:

    • U937 (Lymphoma): Methoxy-substituted derivatives derived from the core scaffold have demonstrated potent inhibition of cell viability.[2] The orientation of substituents (e.g., 2,4-dimethoxyphenyl) is critical for activity [1].[2]

    • A549 (Lung Cancer): Pyrrolyl pyrazoline carbaldehydes (closely related analogs) have shown low toxicity to normal cells while maintaining efficacy against lung cancer lines, suggesting a favorable therapeutic window [2].

    • Targets: EGFR, HER2, and p38 MAP kinase are cited as primary targets for pyrrolo-fused systems [3].

Antimicrobial & Antifungal Activity

The 6-carbaldehyde is frequently converted into hydrazones or Schiff bases, which are pharmacophores known for antimicrobial efficacy.

  • Spectrum: Broad-spectrum activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Fungal Targets: Extracts containing pyrrolo[1,2-a]pyrazine derivatives (e.g., from Streptomyces) exhibit antifungal activity against zygomycetes, likely through cell wall disruption [4].

CNS & Anti-Inflammatory Activity
  • TSPO Ligands: N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides (structurally accessible via oxidation of the aldehyde to acid and subsequent amidation) act as ligands for the Translocator Protein (18 kDa), exhibiting potent anxiolytic effects without the sedative side effects of benzodiazepines [5].[3]

  • Sirt6 Activation: Novel derivatives have been identified as Sirt6 activators, reducing inflammation (IL-6, TNF-alpha) and showing potential in treating metabolic disorders [6].

Quantitative Data Summary

The following table summarizes the biological potency of key derivatives accessible from the 6-carbaldehyde scaffold.

Target / Cell LineDerivative ClassActivity MetricKey InsightSource
U937 (Lymphoma) Aryl-substitutedIC50 < 10 µMo-Methoxy substitution enhances potency.[2][1]
TSPO (Anxiety) 3-Carboxamides0.001 mg/kg (ED50)2 orders of magnitude more potent than reference.[3][5]
Sirt6 (Enzyme) Piperazinyl-linked> 5-fold activationReduces pro-inflammatory cytokines.[6]
A549 (Lung) Pyrazoline hybridsNon-toxic (Normal)High selectivity index.[2]

Experimental Protocols

Protocol A: Synthesis of Pyrrolo[1,2-a]pyrazine-6-carbaldehyde

Rationale: The Vilsmeier-Haack reaction is the gold standard for introducing formyl groups onto electron-rich aromatic heterocycles.

Reagents:

  • Pyrrolo[1,2-a]pyrazine (substrate)[4][5][3][1][6][7][8]

  • Phosphorus oxychloride (

    
    )
    
  • Dimethylformamide (DMF)

  • Dichloromethane (DCM) or 1,2-Dichloroethane

Step-by-Step Methodology:

  • Preparation of Vilsmeier Reagent: In a flame-dried round-bottom flask under argon, cool anhydrous DMF (3.0 eq) to 0°C. Dropwise add

    
     (1.2 eq) over 15 minutes. Stir for 30 minutes until the salt precipitates/forms a complex.
    
  • Addition: Dissolve the pyrrolo[1,2-a]pyrazine substrate (1.0 eq) in minimal DCM and add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (System: Hexane/EtOAc 7:3).

  • Hydrolysis: Pour the reaction mixture onto crushed ice containing sodium acetate (buffered hydrolysis) to quench the iminium intermediate. Stir for 1 hour.

  • Extraction: Extract the aqueous layer with DCM (

    
     mL). Wash combined organics with saturated 
    
    
    
    and brine.
  • Purification: Dry over

    
    , concentrate in vacuo, and purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).
    
  • Validation: Confirm structure via

    
    -NMR (Look for aldehyde singlet 
    
    
    
    ppm).
Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: To assess the biological activity of the synthesized 6-carbaldehyde derivatives.

Materials:

  • Cell Lines: U937, A549, or HeLa.

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Workflow:

  • Seeding: Plate cells in 96-well plates at a density of

    
     cells/well in 100 µL media. Incubate for 24 hours at 37°C (
    
    
    
    ).
  • Treatment: Dissolve test compounds (aldehyde derivatives) in DMSO. Prepare serial dilutions. Add 100 µL of drug solution to wells (Final DMSO concentration

    
    ).
    
  • Incubation: Incubate for 48–72 hours.

  • Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate media (carefully for adherent cells) and add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate

    
     using non-linear regression analysis (GraphPad Prism).
    

Mechanistic Visualization (SAR)

The following diagram outlines the Structure-Activity Relationship (SAR) logic for the scaffold.

SAR_Logic Figure 2: Structure-Activity Relationship (SAR) Map Core Pyrrolo[1,2-a]pyrazine Scaffold Pos6 Position 6 (Aldehyde Handle) Crucial for Diversity Core->Pos6 Pos1 Position 1 Hydrophobic Pocket Interaction Core->Pos1 Pos3 Position 3 Hydrogen Bonding (Amides) Core->Pos3 Act_Kinase Kinase Inhibition (EGFR, p38) Pos6->Act_Kinase via Aryl/Alkoxy extension Act_AntiMicro Antimicrobial (Schiff Bases) Pos6->Act_AntiMicro via Hydrazone formation Act_TSPO TSPO Ligand (Anxiolytic) Pos3->Act_TSPO via Carboxamide

Figure 2: Structure-Activity Relationship (SAR) Map.

References

  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 2019.[2]

  • Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity. Anti-Infective Agents, 2017.

  • Privileged Scaffolds or Promiscuous Binders: A Glance of Pyrrolo[2,1-f][1,2,4]triazines and Related Bridgehead Nitrogen Heterocycles. University of Pittsburgh, 2013.

  • Bioactivity of Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)-. Asian Journal of Pharmaceutics, 2016.[6]

  • Design, Synthesis and Pharmacological Activity of New Pyrrolo[1,2-a]pyrazine Translocator Protein (TSPO) Ligands. Medicinal Chemistry, 2022.[3]

  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective Sirt6 activators. European Journal of Medicinal Chemistry, 2021.

Sources

Pyrrolo[1,2-a]pyrazine-6-carbaldehyde: A Strategic Pivot in Diversity-Oriented Synthesis

[1]

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), the pyrrolo[1,2-a]pyrazine scaffold has emerged as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. The 6-carbaldehyde derivative serves as a critical linchpin intermediate.[1] Its C6-formyl group acts as a high-reactivity handle, enabling the rapid generation of chemical libraries targeting tubulin polymerization , kinase activity , and fungal HMG-CoA reductase .[1]

This guide details the technical specifications, synthesis protocols, and downstream applications of this intermediate, designed for medicinal chemists requiring high-purity scaffold manipulation.

The Scaffold: Structural Logic & Pharmacophore Mapping

The pyrrolo[1,2-a]pyrazine core is a bicyclic 6,5-fused system containing a bridgehead nitrogen. This structure mimics the purine core found in ATP, making it an excellent scaffold for designing kinase inhibitors and DNA-interacting agents.[1]

Why the 6-Carbaldehyde Position?
  • Electronic Vector: The C6 position on the pyrrole ring is electronically coupled to the bridgehead nitrogen, allowing substituents here to modulate the pKa and hydrogen-bond accepting capability of the pyrazine nitrogens.

  • Steric Vector: Substituents at C6 project into the "solvent-exposed" region of many ATP-binding pockets, making it an ideal site for solubilizing groups (e.g., morpholines, piperazines) introduced via the aldehyde handle.

Chemical Synthesis: The Vilsmeier-Haack Protocol

The most robust method for installing the formyl group at the C6 position is the Vilsmeier-Haack reaction .[1] This electrophilic aromatic substitution is highly regioselective for the electron-rich pyrrole ring over the pyrazine ring.[1]

Reaction Mechanism & Regioselectivity

The reaction utilizes phosphoryl chloride (

  • Regiocontrol: The C6 position is the most nucleophilic site on the pyrrolo[1,2-a]pyrazine core due to resonance stabilization from the bridgehead nitrogen.

  • Critical Parameter: Temperature control is vital.[1] High temperatures (>80°C) can lead to formylation at C8 or di-formylation.[1]

Validated Experimental Protocol

Objective: Synthesis of Pyrrolo[1,2-a]pyrazine-6-carbaldehyde (Scale: 10 mmol).

Reagents:

  • Pyrrolo[1,2-a]pyrazine (Substrate)[2][3][4][5][6][7][8][9][10][11]

  • 
     (Phosphorus oxychloride) - Freshly distilled recommended[1]
    
  • DMF (N,N-Dimethylformamide) - Anhydrous[1][4]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Step-by-Step Methodology:

  • Reagent Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5.0 eq) to 0°C. Add

    
     (1.2 eq) dropwise over 15 minutes. Observation: The solution will turn pale yellow/viscous as the Vilsmeier salt forms.
    
  • Substrate Addition: Dissolve the pyrrolo[1,2-a]pyrazine substrate (1.0 eq) in minimal anhydrous DCM. Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C). Stir for 3–6 hours. Monitor via TLC (5% MeOH in DCM). Target Rf ~0.4.

  • Hydrolysis (Critical): Cool the mixture back to 0°C. Quench by slowly pouring the reaction mixture into a saturated Sodium Acetate (NaOAc) solution (buffered pH ~5–6). Note: Strong base (NaOH) can degrade the aldehyde; acetate buffer is preferred.

  • Workup: Extract with DCM (3x). Wash combined organics with brine.[1] Dry over

    
     and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Silica Gel 60). Eluent gradient: 0%

    
     5% MeOH in DCM.[1]
    

Yield Expectation: 75–85% as a pale yellow solid.[1]

Downstream Reactivity & Applications

The 6-carbaldehyde is a versatile "divergent point" intermediate.[1]

Functionalization Pathways

The aldehyde group allows access to three distinct chemical spaces:

  • Reductive Amination: Access to amine-linked solubilizing tails (common in kinase inhibitors).[1]

  • Aldol/Knoevenagel Condensation: Access to

    
    -unsaturated systems (Michael acceptors for covalent inhibition).[1]
    
  • Oxime/Hydrazone Formation: Access to stable, rigid linkers for fragment growing.

Visualization of Chemical Space

The following diagram illustrates the diversity-oriented synthesis (DOS) flow starting from the 6-carbaldehyde intermediate.

GIntermediatePyrrolo[1,2-a]pyrazine-6-carbaldehydeReagent1Primary Amines(NaBH(OAc)3)Intermediate->Reagent1Reagent2Aryl Ketones(Aldol Condensation)Intermediate->Reagent2Reagent3Hydroxylamine(NH2OH)Intermediate->Reagent3Product1Aminomethyl Derivatives(Kinase Solubility)Reagent1->Product1ReductiveAminationProduct2Chalcone Analogs(Tubulin Inhibitors)Reagent2->Product2Base-MediatedCouplingProduct3Oximes(Antifungal Agents)Reagent3->Product3Condensation

Figure 1: Divergent synthesis pathways from the 6-carbaldehyde intermediate.

Case Study: Tubulin Polymerization Inhibitors

Research indicates that chalcone-mimics derived from pyrrolo[1,2-a]pyrazine-6-carbaldehyde exhibit potent cytotoxicity against lymphoma cell lines (e.g., U937).[1]

  • Mechanism: The 6-position substituent mimics the trimethoxyphenyl ring of Colchicine, occupying the colchicine-binding site on tubulin.[1]

  • SAR Insight: Introduction of a 2,4-dimethoxyphenyl moiety via Aldol condensation with the 6-carbaldehyde yields compounds with

    
     values in the low micromolar range.[1]
    

Technical Data Summary

PropertySpecificationNotes
CAS Number 151163-96-1 (Generic)Specific CAS depends on saturation/substitution (e.g., Boc-protected variants: 1174068-79-1).[1]
Molecular Weight ~146.15 g/mol Base scaffold (unsubstituted).[1]
Appearance Pale Yellow to Tan SolidOxidizes slowly in air; store under inert gas.[1]
Solubility DMSO, DCM, MeOHPoor solubility in water/hexanes.
Storage -20°C, HygroscopicAldehyde is prone to air oxidation to carboxylic acid.[1]
TLC Detection UV (254 nm) or DNP StainDNP stain turns orange/red (aldehyde specific).

References

  • Electrophilic acetylation and formylation of pyrrolo[1,2-a]pyrazines: substituent effects on regioselectivity. Source: Arkivoc, 2019. [Link]

  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Source: Bioorganic & Medicinal Chemistry Letters, 2019. [Link]

  • Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Source: MDPI Molecules, 2023. [Link]

  • Synthesis of 6-Oxime-Substituted Pyrrolo[1,2-a]pyrazine Derivatives. Source: Russian Journal of General Chemistry, 2023. [Link][1][8]

  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Source: MDPI Molecules, 2021. [Link]

Methodological & Application

Synthesis of Pyrrolo[1,2-a]pyrazine-6-carbaldehyde: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, making the development of robust and efficient synthetic routes to functionalized analogues a key objective for researchers. This document provides a comprehensive, step-by-step guide for the synthesis of Pyrrolo[1,2-a]pyrazine-6-carbaldehyde, a valuable intermediate for the elaboration of more complex molecular architectures.

This guide is structured to provide not only a detailed experimental protocol but also the scientific rationale behind the chosen synthetic strategy, ensuring a deep understanding of the chemical transformations involved. The protocol is divided into three main stages: the synthesis of the key precursor 2-(1H-pyrrol-1-yl)ethan-1-amine, the construction of the pyrrolo[1,2-a]pyrazine core, and the final regioselective formylation to yield the target aldehyde.

Overall Synthetic Strategy

The synthesis of Pyrrolo[1,2-a]pyrazine-6-carbaldehyde is accomplished through a linear three-stage process, commencing with commercially available starting materials.

Synthetic_Workflow A 1H-Pyrrole C 2-(1H-pyrrol-1-yl)ethan-1-amine A->C Stage 1: Precursor Synthesis B 2-Chloroethylamine hydrochloride B->C E 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine C->E Stage 2: Core Construction (Cyclization) D Glyoxal D->E F Pyrrolo[1,2-a]pyrazine E->F Stage 2: Core Construction (Aromatization) G Pyrrolo[1,2-a]pyrazine-6-carbaldehyde F->G Stage 3: Regioselective Formylation

Caption: Overall synthetic workflow for Pyrrolo[1,2-a]pyrazine-6-carbaldehyde.

Stage 1: Synthesis of 2-(1H-pyrrol-1-yl)ethan-1-amine

The initial step involves the N-alkylation of pyrrole with 2-chloroethylamine hydrochloride to furnish the key amine precursor. This reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated pyrrole anion attacks the electrophilic carbon of 2-chloroethylamine.

Experimental Protocol:
  • Reaction Setup: To a stirred solution of 1H-pyrrole (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation of the pyrrole.

  • Alkylation: Add 2-chloroethylamine hydrochloride (1.05 eq) to the reaction mixture.

  • Reaction Progression: Heat the mixture to reflux (typically around 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 12-24 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is then purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine) to afford 2-(1H-pyrrol-1-yl)ethan-1-amine as an oil.

Reagent/SolventMolar RatioKey Parameters
1H-Pyrrole1.0Starting material
Sodium Hydride (60% dispersion in oil)1.1Base for deprotonation
2-Chloroethylamine hydrochloride1.05Alkylating agent
Acetonitrile-Solvent
Temperature0 °C to refluxReaction temperature
Reaction Time12-24 hoursDuration of the reaction

Stage 2: Construction of the Pyrrolo[1,2-a]pyrazine Core

This stage involves a two-step sequence: the cyclization of the amine precursor with glyoxal to form the tetrahydropyrrolo[1,2-a]pyrazine intermediate, followed by an oxidative aromatization to yield the fully aromatic pyrrolo[1,2-a]pyrazine core.

Experimental Protocol:

Part A: Cyclization to 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine

  • Reaction Setup: Dissolve 2-(1H-pyrrol-1-yl)ethan-1-amine (1.0 eq) in a protic solvent such as ethanol or methanol.

  • Addition of Glyoxal: To this solution, add an aqueous solution of glyoxal (40 wt. %, 1.0 eq) dropwise at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours. The formation of the dihydropyrazine ring can be monitored by TLC or LC-MS.

  • Intermediate Isolation: Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, which can be used in the next step without further purification.

Part B: Aromatization to Pyrrolo[1,2-a]pyrazine

The dehydrogenation of the tetrahydropyrazine ring is crucial for the formation of the stable aromatic system. This can be achieved using various oxidizing agents.

  • Reaction Setup: Dissolve the crude 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine from the previous step in a suitable solvent like toluene or dioxane.

  • Oxidation: Add an oxidizing agent such as activated manganese dioxide (MnO2) (5-10 eq) or palladium on carbon (Pd/C, 10 mol%) with a hydrogen acceptor (e.g., cyclohexene).

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from 6 to 24 hours depending on the chosen oxidant.

  • Work-up: Upon completion, cool the reaction mixture and filter through a pad of celite to remove the oxidant. Wash the celite pad with the solvent used for the reaction.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain pure pyrrolo[1,2-a]pyrazine.

Reagent/SolventMolar Ratio/AmountKey Parameters
2-(1H-pyrrol-1-yl)ethan-1-amine1.0Starting material for cyclization
Glyoxal (40% in water)1.0Cyclizing agent
Ethanol-Solvent for cyclization
Manganese Dioxide5-10 eqOxidizing agent for aromatization
Toluene-Solvent for aromatization
TemperatureRoom temperature to refluxReaction temperatures
Reaction Time4-6 h (cyclization), 6-24 h (aromatization)Duration of reactions

Stage 3: Regioselective Vilsmeier-Haack Formylation

The final step is the introduction of a formyl group at the C6 position of the pyrrolo[1,2-a]pyrazine core. The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich heterocyclic systems.[1] The regioselectivity of this reaction on the pyrrolo[1,2-a]pyrazine ring system is directed to the C6 position due to the electronic properties of the bicyclic system.[1]

Reaction Mechanism:

The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from the reaction of a substituted amide (DMF) and a halogenating agent (POCl₃). This electrophile then attacks the electron-rich C6 position of the pyrrolo[1,2-a]pyrazine ring, followed by hydrolysis of the resulting iminium salt to yield the aldehyde.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Pyrrolopyrazine Pyrrolo[1,2-a]pyrazine Pyrrolopyrazine->Intermediate Electrophilic Attack Product Pyrrolo[1,2-a]pyrazine-6-carbaldehyde Intermediate->Product Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol:
  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF) (5-10 eq) and cool to 0 °C in an ice bath under an inert atmosphere.

  • Addition of POCl₃: Add phosphorus oxychloride (POCl₃) (1.5-2.0 eq) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Prepare a solution of pyrrolo[1,2-a]pyrazine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. The product will often precipitate and can be collected by filtration. Alternatively, extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford Pyrrolo[1,2-a]pyrazine-6-carbaldehyde as a solid.

Reagent/SolventMolar RatioKey Parameters
Pyrrolo[1,2-a]pyrazine1.0Starting material for formylation
N,N-Dimethylformamide (DMF)5-10 eqReagent and solvent
Phosphorus oxychloride (POCl₃)1.5-2.0 eqActivating agent
Temperature0 °C to 70 °CReaction temperature
Reaction Time2-4 hoursDuration of the reaction

Conclusion

The synthetic protocol detailed herein provides a reliable and reproducible pathway to Pyrrolo[1,2-a]pyrazine-6-carbaldehyde. By understanding the underlying principles of each transformation, from the initial N-alkylation to the final regioselective formylation, researchers are well-equipped to successfully synthesize this valuable building block for applications in drug discovery and materials science. Adherence to the described experimental conditions and purification techniques is crucial for obtaining the target compound in good yield and high purity.

References

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • Singh, D. K., et al. (2019). Electrophilic acetylation and formylation of pyrrolo[1,2-a]pyrazines: substituent effects on regioselectivity. Arkivoc, 2019(3), 8-21. [Link]

Sources

Application Note: Precision Formylation of Pyrrolo[1,2-a]pyrazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for Vilsmeier-Haack Formylation of Pyrrolo[1,2-a]pyrazine Content Type: Detailed Application Note & Protocol Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary & Strategic Importance

The pyrrolo[1,2-a]pyrazine scaffold is a privileged bicyclic heterocycle, increasingly prominent in oncology (e.g., antitubercular and anticancer agents) due to its structural resemblance to biogenic indoles and purines. Functionalization of this core is critical for Structure-Activity Relationship (SAR) studies.

While electrophilic aromatic substitution (


) on this scaffold can be regiodivergent, the Vilsmeier-Haack (VH) reaction  distinguishes itself by offering exquisite regioselectivity. Unlike Friedel-Crafts acylations, which may fluctuate between C6 and C8 positions depending on pre-existing substituents, the VH formylation predominantly targets the C6 position  of the pyrrole ring.[1] This application note details the mechanistic rationale, optimal reagent selection, and a validated protocol for synthesizing pyrrolo[1,2-a]pyrazine-6-carbaldehydes.

Mechanistic Insight & Regioselectivity

The Electronic Landscape

The pyrrolo[1,2-a]pyrazine system consists of an electron-rich pyrrole ring fused to an electron-deficient pyrazine ring. The bridgehead nitrogen (N4) plays a pivotal role in directing electrophilic attack.

  • Pyrazine Ring: Deactivated due to the presence of two electronegative nitrogen atoms.

  • Pyrrole Ring: Highly activated. The resonance contribution from the bridgehead nitrogen increases electron density at positions C6 and C8.

  • The Vilsmeier Advantage: The Vilsmeier reagent (chloroiminium ion) is a relatively weak, "soft" electrophile compared to the acylium ions generated in Friedel-Crafts reactions. This softness enhances selectivity for the most nucleophilic position (C6), minimizing side reactions at C8 or the pyrazine ring.

Pathway Visualization

The following diagram illustrates the formation of the active electrophile and the regioselective attack.

VilsmeierMechanism Reagents DMF + POCl3 VilsmeierReagent Chloroiminium Salt (Electrophile) Reagents->VilsmeierReagent 0°C, Exothermic Intermediate Iminium Salt Intermediate (C6-substituted) VilsmeierReagent->Intermediate + Substrate SEAr Attack at C6 Substrate Pyrrolo[1,2-a]pyrazine Substrate->Intermediate Nucleophilic Attack Hydrolysis Hydrolysis (H2O / NaOAc) Intermediate->Hydrolysis Quench Product 6-Formylpyrrolo[1,2-a]pyrazine Hydrolysis->Product Elimination of Dimethylamine

Figure 1: Mechanistic pathway of Vilsmeier-Haack formylation targeting the C6 position of pyrrolo[1,2-a]pyrazine.[1][2]

Reagent Selection Guide

Selection of the chlorinating agent and solvent system is critical for yield and purity.

Reagent SystemRoleProsConsRecommended Use
POCl

/ DMF
Standard High yields; reliable generation of Vilsmeier salt; proven C6 selectivity [1].Generates phosphorous waste; vigorous exotherm upon quenching.Primary choice for most substrates.
SOCl

/ DMF
AlternativeMilder byproducts (SO

gas); easier workup in some cases.
Less reactive electrophile; may require higher temperatures.Use if substrate is sensitive to phosphorous residues.
Oxalyl Chloride / DMF Low-TempCan generate Vilsmeier reagent at lower temperatures (-20°C).Evolution of CO/CO

gas (safety risk); highly moisture sensitive.
Use for extremely thermally unstable substrates.
Solvent-Free (Grinding) GreenRapid reaction; eco-friendly; reduced solvent waste [2].Difficult to scale; heterogeneity can lead to hotspots.rapid screening or mg-scale synthesis.
Critical Reagent Notes:
  • DMF Quality: Must be anhydrous. Water destroys POCl

    
    , reducing stoichiometry and creating phosphoric acid which can degrade the pyrrolo-pyrazine core.
    
  • Stoichiometry: A slight excess of Vilsmeier reagent (1.2 – 1.5 equiv) is recommended to drive the reaction to completion, as the fused pyrazine ring exerts an electron-withdrawing inductive effect, slightly deactivating the pyrrole compared to a free pyrrole.

Validated Experimental Protocol

Objective: Synthesis of 6-formylpyrrolo[1,2-a]pyrazine via Classical Vilsmeier-Haack.

Materials
  • Substrate: Pyrrolo[1,2-a]pyrazine derivative (1.0 equiv)

  • Reagent: Phosphoryl chloride (POCl

    
    ) (1.2 – 1.5 equiv)
    
  • Solvent/Reagent: N,N-Dimethylformamide (DMF) (5–10 volumes)

  • Quench: Saturated aqueous Sodium Acetate (NaOAc) or crushed ice.

Step-by-Step Methodology
Phase 1: Generation of the Vilsmeier Reagent (In-Situ)[3]
  • Setup: Equip a flame-dried 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvent Charge: Add anhydrous DMF to the flask.

  • Cooling: Cool the DMF to 0 °C using an ice/salt bath. Crucial: Temperature control prevents thermal decomposition of the reagent.

  • Addition: Add POCl

    
     dropwise over 15–20 minutes.
    
    • Observation: The solution will turn pale yellow/orange. Ensure the internal temperature remains < 5 °C.

  • Activation: Stir at 0 °C for 30 minutes to ensure complete formation of the chloroiminium salt.

Phase 2: Formylation Reaction
  • Substrate Addition: Dissolve the pyrrolo[1,2-a]pyrazine substrate in a minimum volume of DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • Note: Do not add solid substrate directly; localized high concentrations can lead to polymerization.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 3–12 hours.

    • Monitoring: Monitor by TLC (typically 30-50% EtOAc/Hexane). The iminium intermediate is polar and may stay at the baseline; a mini-workup of a TLC aliquot (drop into water/base) is required to see the aldehyde product spot.

Phase 3: Hydrolysis and Workup[3]
  • Quenching: Cool the reaction mixture back to 0 °C.

  • Hydrolysis: Pour the mixture slowly onto crushed ice (approx. 5x reaction volume).

    • Neutralization: Adjust pH to ~7–8 using saturated NaOAc solution or 2M NaOH. Caution: The hydrolysis of the iminium salt releases the aldehyde.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x volumes).

  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via silica gel flash chromatography.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield / Tarry Material Polymerization of pyrrole ring.Keep reaction temperature strictly at 0°C; dilute reaction mixture (increase DMF volume).
Regioisomers (C8) Substrate electronic bias.While C6 is dominant [1], strong EDGs at C1 may influence selectivity. Verify structure via 2D-NMR (HMBC).
Incomplete Reaction Deactivated ring.Heat to 60°C after substrate addition (Phase 2).
No Aldehyde on TLC Stable iminium salt.The intermediate salt is stable. Ensure the TLC aliquot is fully hydrolyzed with base before spotting.

References

  • Singh, D. K., & Kim, I. (2019).[1][4] Electrophilic acetylation and formylation of pyrrolo[1,2-a]pyrazines: substituent effects on regioselectivity. Arkivoc, 2019(iii), 8-21.[1] Link

  • Terenin, V. I., et al. (2013).[5] Formylation of 3,4-dihydropyrrolo[1,2-a]pyrazines. Chemistry of Heterocyclic Compounds, 48(12), 1802–1807. Link

  • Reddy, G. M., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of Green Pharmacy, 13(4). Link

  • BenchChem. (2025).[3][6] Protocol for the Formylation of Aromatic Compounds with DMF/POCl3. BenchChem Protocols. Link[3]

Sources

Condensation of Pyrrolo[1,2-a]pyrazine-6-carbaldehyde to form Schiff bases

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Schiff Bases via Condensation of Pyrrolo[1,2-a]pyrazine-6-carbaldehyde

Executive Summary

This guide details the protocol for synthesizing Schiff bases (imines) derived from Pyrrolo[1,2-a]pyrazine-6-carbaldehyde . The pyrrolo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, exhibiting potent biological activities including antitubercular, antiepileptic, and antitumor properties. The condensation of the 6-carbaldehyde derivative with primary amines is a critical gateway reaction for diversifying this scaffold. This note covers the reaction mechanism, optimized experimental conditions, purification strategies, and characterization data.

Scientific Foundation & Reaction Mechanism

Chemical Context

The Pyrrolo[1,2-a]pyrazine-6-carbaldehyde contains a bicyclic heterocycle where a pyrrole ring is fused to a pyrazine ring. The aldehyde group at position 6 (on the electron-rich pyrrole ring) is conjugated with the aromatic system.

  • Reactivity: The electron-donating nature of the pyrrole nitrogen can reduce the electrophilicity of the carbonyl carbon via resonance, potentially making the condensation slower than with simple benzaldehydes.

  • Catalysis: Acid catalysis is essential to protonate the carbonyl oxygen, enhancing its electrophilicity for nucleophilic attack by the amine.[1]

Mechanistic Pathway

The reaction proceeds via a reversible nucleophilic addition-elimination pathway:

  • Nucleophilic Attack: The primary amine lone pair attacks the carbonyl carbon.

  • Proton Transfer: Formation of an unstable carbinolamine (hemiaminal) intermediate.

  • Dehydration: Acid-catalyzed elimination of water yields the imine (Schiff base).[2]

ReactionMechanism Aldehyde Pyrrolo[1,2-a]pyrazine- 6-carbaldehyde Intermediate Carbinolamine (Hemiaminal) Aldehyde->Intermediate Nucleophilic Attack (k1) Amine Primary Amine (R-NH2) Amine->Intermediate Transition Iminium Ion (Transition State) Intermediate->Transition Acid Catalysis (H+) Product Schiff Base (Imine) Transition->Product -H2O (Elimination) Water H2O (Byproduct) Transition->Water

Figure 1: Mechanistic pathway for the acid-catalyzed condensation of pyrrolo[1,2-a]pyrazine-6-carbaldehyde with amines.[3]

Experimental Design Strategy

To ensure high yields and purity, the following parameters must be controlled:

ParameterRecommendationRationale
Solvent Ethanol (EtOH) or Methanol (MeOH) Protic solvents stabilize the polar transition states. Ethanol is preferred for its higher boiling point (78°C) to drive kinetics.
Catalyst Glacial Acetic Acid (AcOH) Provides mild acidity (pH 4-5) to activate the carbonyl without protonating the amine nucleophile entirely.
Stoichiometry 1.0 : 1.1 (Aldehyde : Amine)Slight excess of amine ensures complete consumption of the limiting aldehyde.
Water Removal Molecular Sieves (3Å) or Dean-Stark For sluggish amines (e.g., anilines with electron-withdrawing groups), removing water shifts the equilibrium to the product.

Detailed Protocol

Protocol ID: PPZ-SB-001

Target: Synthesis of (E)-1-(pyrrolo[1,2-a]pyrazin-6-yl)-N-substituted methanimine.

Materials & Reagents
  • Pyrrolo[1,2-a]pyrazine-6-carbaldehyde (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • Solvent: Absolute Ethanol (10-15 mL per mmol of aldehyde)

  • Catalyst: Glacial Acetic Acid (2-3 drops per mmol)

  • Optional: Anhydrous MgSO₄ or Molecular Sieves (if water sensitivity is high).

Step-by-Step Procedure

Step 1: Reaction Setup

  • In a clean, dry round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.0 mmol of Pyrrolo[1,2-a]pyrazine-6-carbaldehyde in 10 mL of absolute ethanol.

  • Add 1.1 mmol of the appropriate primary amine.

  • Add 2-3 drops of glacial acetic acid.

  • Fit the flask with a reflux condenser.

Step 2: Reaction Execution

  • Heat the mixture to reflux (approx. 80°C) with stirring.

  • Monitoring: Check reaction progress by TLC (Thin Layer Chromatography) every 60 minutes.

    • Mobile Phase: Hexane:Ethyl Acetate (7:3 or 6:4 v/v).

    • Visualization: UV lamp (254 nm). The Schiff base typically appears as a distinct spot with a different Rf value than the aldehyde.

  • Continue reflux until the aldehyde spot disappears (typically 2–6 hours ).

Step 3: Workup & Isolation

  • Cooling: Allow the reaction mixture to cool slowly to room temperature.

  • Crystallization:

    • Scenario A (Precipitate forms): If the Schiff base precipitates upon cooling, filter the solid using a Buchner funnel. Wash with cold ethanol (2 x 5 mL).

    • Scenario B (No precipitate): Concentrate the solvent to 1/3 volume using a rotary evaporator. Cool in an ice bath to induce crystallization.

    • Scenario C (Oiling out): Evaporate solvent completely. Redissolve the residue in a minimum amount of hot ethanol/dichloromethane and add hexane dropwise until turbid. Cool to crystallize.

Step 4: Purification

  • Recrystallize the crude solid from hot Ethanol or an Ethanol/DMF mixture if solubility is low.

  • Dry the pure product under vacuum at 40°C for 4 hours.

Workflow Start Start: Dissolve Aldehyde in EtOH AddReagents Add Amine (1.1 eq) + AcOH (cat.) Start->AddReagents Reflux Reflux at 80°C (2-6 Hours) AddReagents->Reflux TLC Check TLC (Aldehyde consumed?) Reflux->TLC TLC->Reflux No Cool Cool to RT TLC->Cool Yes Precipitate Precipitate formed? Cool->Precipitate Filter Filter & Wash (Cold EtOH) Precipitate->Filter Yes Evaporate Evaporate Solvent Recrystallize Precipitate->Evaporate No Final Pure Schiff Base Filter->Final Evaporate->Final

Figure 2: Operational workflow for the synthesis and isolation of the target Schiff bases.

Characterization & Validation

To validate the structure, ensure the following spectral signatures are present:

TechniqueKey SignalInterpretation
FT-IR 1600–1640 cm⁻¹ Strong absorption band corresponding to the C=N (Azomethine) stretch. Absence of C=O stretch (~1680 cm⁻¹) confirms conversion.
¹H-NMR δ 8.2 – 8.8 ppm (s, 1H) Singlet signal for the azomethine proton (-CH=N-) .
¹H-NMR δ 6.5 – 8.0 ppm Aromatic protons of the pyrrolo[1,2-a]pyrazine ring and the amine substituent.
Mass Spec [M+H]⁺ Molecular ion peak corresponding to the calculated mass of the Schiff base.

Troubleshooting Guide

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Equilibrium favors the reverse reaction (hydrolysis).

    • Solution: Add activated 3Å molecular sieves to the reaction flask to scavenge water. Alternatively, use Toluene as solvent with a Dean-Stark trap to azeotropically remove water.

  • Issue: Product Hydrolysis during Workup.

    • Cause: Schiff bases can be unstable in acidic aqueous media.

    • Solution: Avoid aqueous acid washes.[4] Ensure all glassware is dry. Store the product in a desiccator.

  • Issue: Formation of "Oily" Product.

    • Cause: Impurities or super-saturation.

    • Solution: Triturate the oil with cold diethyl ether or hexane to induce solidification.

References

  • Kim, M., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(11), 1350-1356. Link

  • Sivaraj, K., et al. (2018). Synthesis, Characterization and Antimicrobial Activity of Metal Schiff Base Complexes Derived from Pyrrole-2-Carbaldehyde. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. Link

  • Reeves, J. T., et al. (2015).[5] General and Efficient Method for the Synthesis of Imines. Organic Letters, 17(10), 2442–2445. Link

  • Sanjenbam, P., & Kannabiran, K. (2016).[6] Bioactivity of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-. Asian Journal of Pharmaceutics, 10(4). Link

  • Master Organic Chemistry. (2025). Imine and Enamine Formation. Link

Sources

Application Note: A Guide to Solvent Selection for Pyrrolo[1,2-a]pyrazine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrrolo[1,2-a]pyrazine-6-carbaldehyde is a heterocyclic compound featuring a fused pyrrole and pyrazine ring system, a structure of significant interest in medicinal chemistry and materials science.[1] These scaffolds are versatile intermediates for the synthesis of novel therapeutic agents and functional organic materials.[2][3] The success, reproducibility, and accuracy of any experiment—be it a chemical reaction, biological assay, or analytical characterization—begin with the fundamental step of dissolving the compound of interest. Improper solvent selection can lead to incomplete dissolution, compound degradation, or interference with downstream applications, compromising data integrity.

This guide provides a detailed framework for selecting the optimal solvent for Pyrrolo[1,2-a]pyrazine-6-carbaldehyde. It moves beyond a simple list of solvents to explain the underlying chemical principles, offering researchers the tools to make informed decisions tailored to their specific experimental needs.

Physicochemical Properties & Solubility Prediction

The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like."[4] Pyrrolo[1,2-a]pyrazine-6-carbaldehyde's structure provides key clues to its solubility profile:

  • Heterocyclic Aromatic Core: The fused pyrrolo-pyrazine ring system is largely nonpolar and aromatic, suggesting solubility in solvents that can engage in π-π stacking or have moderate polarity.

  • Nitrogen Atoms: The two nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, increasing the compound's affinity for polar solvents.

  • Aldehyde Group (-CHO): The carbonyl in the aldehyde group is a strong polar feature and a hydrogen bond acceptor, further enhancing solubility in polar solvents.

Collectively, these features render Pyrrolo[1,2-a]pyrazine-6-carbaldehyde a moderately polar molecule . Therefore, it is predicted to be most soluble in polar aprotic and some polar protic solvents, with limited solubility in highly nonpolar solvents like hexanes.

The following diagram illustrates the logical process for predicting a suitable solvent class based on the molecule's structural characteristics and the intended application.

G cluster_0 Step 1: Analyze Compound Structure cluster_1 Step 2: Predict Chemical Properties cluster_2 Step 3: Consider Application cluster_3 Step 4: Select Solvent Class Compound Pyrrolo[1,2-a]pyrazine-6-carbaldehyde Features Key Structural Features Compound->Features Rings Fused Aromatic Rings (Pyrrole, Pyrazine) Features->Rings Aldehyde Polar Aldehyde Group (-CHO) Features->Aldehyde Polarity Result: Moderately Polar Molecule Rings->Polarity Aldehyde->Polarity Application What is the intended use? Polarity->Application App_Bio Biological Assay Application->App_Bio Screening App_NMR NMR Analysis Application->App_NMR Structure ID App_General Stock Solution / Reaction Application->App_General General Prep Solvent_Bio High-Polarity Aprotic (e.g., DMSO) App_Bio->Solvent_Bio Solvent_NMR Deuterated Solvents (e.g., CDCl3, DMSO-d6) App_NMR->Solvent_NMR Solvent_General Moderately Polar Aprotic (e.g., Acetone, EtOAc, DCM) App_General->Solvent_General

Caption: Logical workflow for solvent selection based on molecular structure and application.

Recommended Solvents & Properties

Based on the physicochemical analysis and literature precedents for similar heterocyclic compounds, the following table summarizes recommended solvents for Pyrrolo[1,2-a]pyrazine-6-carbaldehyde.[5][6][7]

SolventClassDielectric Constant (ε at 20°C)Boiling Point (°C)Key Applications & Remarks
Dimethyl Sulfoxide (DMSO) Polar Aprotic47.2189Excellent choice for high-concentration stock solutions for biological assays .[8][9] High boiling point can make removal difficult.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7153Strong solvent, good for reactions and stock solutions. High boiling point.[8]
Acetone Polar Aprotic20.756Good general-purpose solvent. Volatile and easy to remove.[4] Suitable for cleaning and less sensitive applications.
Ethyl Acetate (EtOAc) Moderately Polar6.077Commonly used in extraction and column chromatography for similar compounds.[6][7] Good balance of polarity and volatility.
Dichloromethane (DCM) Chlorinated9.140Excellent for dissolving many organics. Often used in synthesis and extraction.[6] Highly volatile.
Chloroform (CHCl₃) Chlorinated4.861Good solvent, but less commonly used due to health concerns. Its deuterated form (CDCl₃) is standard for NMR.[6][10]
Acetonitrile (ACN) Polar Aprotic37.582Common solvent for HPLC and chemical reactions.[11]
Methanol (MeOH) / Ethanol (EtOH) Polar Protic32.7 / 24.565 / 78May dissolve the compound, but caution is advised due to the potential for the aldehyde to form an acetal with the alcohol, especially under acidic or basic conditions.[11][12]
Toluene Nonpolar Aromatic2.4111Limited solubility expected. May be useful in mixed-solvent systems for reactions.
Hexanes / Heptane Nonpolar Aliphatic1.9~69Poor solubility expected . Primarily used as an anti-solvent for precipitation or in chromatography solvent systems with a strong polar co-solvent.[5][13]

Experimental Protocols

Protocol 3.1: Small-Scale Solubility Screening

This protocol provides a systematic, material-sparing method to empirically determine the best solvent.

Objective: To qualitatively assess the solubility of Pyrrolo[1,2-a]pyrazine-6-carbaldehyde in a range of candidate solvents to identify the most suitable one for a specific application.

Materials:

  • Pyrrolo[1,2-a]pyrazine-6-carbaldehyde

  • Candidate solvents (e.g., DMSO, Acetone, Ethyl Acetate, DCM, Methanol, Water, Hexanes)

  • Analytical balance (readable to 0.1 mg)

  • Multiple 1.5 mL microcentrifuge tubes or small glass vials

  • Pipettors (10-100 µL range)

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Preparation: Label a separate vial for each solvent to be tested.

  • Weighing: Accurately weigh approximately 1.0 mg of Pyrrolo[1,2-a]pyrazine-6-carbaldehyde into each labeled vial. Record the exact mass for each.

  • Initial Solvent Addition: Add 100 µL of the corresponding solvent to each vial. This corresponds to an initial target concentration of 10 mg/mL.

  • Mixing: Cap the vials securely and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect each vial against a dark background. Look for any undissolved solid particles.

    • If the solid is completely dissolved, the compound is soluble at ≥10 mg/mL.

  • In case of Incomplete Dissolution:

    • Place the vial in an ultrasonic bath for 2-5 minutes. Observe again.

    • If still undissolved, add another 400 µL of solvent (for a total of 500 µL, target concentration of 2 mg/mL). Vortex and observe.

    • If it dissolves, it is sparingly soluble .

    • If solid remains, the compound is considered poorly soluble or insoluble .

  • Documentation: Record the results in a table, noting the final estimated solubility for each solvent.

G start Start: Weigh 1 mg Compound add_solvent Add 100 µL of Test Solvent (Target: 10 mg/mL) start->add_solvent mix Vortex for 60 seconds add_solvent->mix observe1 Is solid fully dissolved? mix->observe1 sonicate Sonicate for 2-5 minutes observe1->sonicate No end_soluble Result: Soluble (>10 mg/mL) observe1->end_soluble Yes observe2 Is solid fully dissolved? sonicate->observe2 add_more_solvent Add another 400 µL Solvent (Target: 2 mg/mL) observe2->add_more_solvent No observe2->end_soluble Yes observe3 Is solid fully dissolved? add_more_solvent->observe3 end_sparingly Result: Sparingly Soluble (~2 mg/mL) observe3->end_sparingly Yes end_insoluble Result: Insoluble (<2 mg/mL) observe3->end_insoluble No

Caption: Experimental workflow for small-scale solubility testing.

Protocol 3.2: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration, stable stock solution for use in biological screening and cell-based assays.

Rationale: DMSO is the industry-standard solvent for creating master stocks of small molecules due to its powerful solvating ability and miscibility with aqueous cell culture media at low final concentrations (<0.5%).[9]

Materials:

  • Pyrrolo[1,2-a]pyrazine-6-carbaldehyde (Molecular Weight: 146.15 g/mol )

  • Anhydrous, high-purity DMSO

  • Appropriately sized glass vial with a PTFE-lined cap

  • Analytical balance, spatulas, pipettors

Procedure:

  • Calculation: Determine the mass of compound needed. For 1 mL of a 10 mM solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 146.15 g/mol × 1000 mg/g = 1.46 mg

  • Weighing: Tare a clean, dry vial on the balance. Carefully weigh 1.46 mg of the compound directly into the vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial and vortex until the solid is completely dissolved. Gentle warming (to 30-40°C) or sonication can be used to expedite dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial to prevent water absorption by the DMSO. Label clearly with compound name, concentration, solvent, and date.

Protocol 3.3: Preparing a Sample for NMR Spectroscopy

Objective: To prepare a clear, homogeneous solution in a deuterated solvent for structural analysis by NMR.

Rationale: Deuterated solvents are required for NMR to avoid large solvent signals that would obscure the analyte's signals. The choice depends on the compound's solubility.[14][15] Based on its moderate polarity, both CDCl₃ and DMSO-d₆ are excellent starting points.

Procedure:

  • Weigh 2-5 mg of Pyrrolo[1,2-a]pyrazine-6-carbaldehyde into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Vortex or gently swirl to dissolve. If the compound does not dissolve readily in CDCl₃, attempt with DMSO-d₆.

  • Once fully dissolved, transfer the solution into a clean NMR tube using a pipette.

  • Cap the NMR tube and proceed with analysis.

Troubleshooting and Best Practices

  • Compound appears oily or gummy: This may indicate the presence of residual solvent or impurities.[5] Consider re-purifying the compound by column chromatography (e.g., using a Hexane:Ethyl Acetate gradient) or trituration with a non-solvent like hexanes to induce solidification.

  • Precipitation upon standing: If the compound precipitates from a stock solution, it may be due to supersaturation or temperature changes. Try gently warming the solution before use to redissolve the precipitate. Always ensure the solution is homogeneous before taking an aliquot.

  • Potential for Reactivity: While generally stable, aldehydes can be susceptible to oxidation or reaction with nucleophilic solvents (like alcohols) under certain conditions.[11] It is best practice to use aprotic solvents for long-term storage and to prepare fresh solutions in protic solvents as needed.

  • Safety First: Always handle chemical solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each solvent before use to be aware of all potential hazards.[16]

References

  • GlobalSpec. (n.d.). Organic Solvents Selection Guide: Types, Features, Applications. GlobalSpec. Retrieved from [Link]

  • Lin, C. H., Chen, Y. C., & Shih, T. S. (1997). Selection of Desorbing Solvents for Organic Compounds From Active Carbon Tubes. Journal of Occupational Safety and Health, 5, 115-128. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, October 5). How are solvents chosen in organic reactions?. Chemistry Stack Exchange. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent?. American Chemical Society. Retrieved from [Link]

  • PubChem. (n.d.). 1-chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]

  • Katritzky, A. R., He, H. Y., Long, Q., Cui, X., Level, J., & Wilcox, A. L. (2000). The preparation of some heteroaromatic and aromatic aldehydes. ARKIVOC, 2000(3), 240-251. Retrieved from [Link]

  • Riente, P., et al. (2021). Eco-friendly methoximation of aromatic aldehydes and ketones using MnCl2.4H2O as an easily accessible and efficient catalyst. RSC Advances, 11, 26955-26965. Retrieved from [Link]

  • Park, S., et al. (2024). Catalyst-Free Construction of Imidazole-Pyrrolo[1,2-a]pyrazine Hybrid. The Journal of Organic Chemistry, 89(24), 17966-17990. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of the main pyrrolo[1,2-α]pyrazine cited in Table 1. Retrieved from [Link]

  • NIST. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Reddit. (2015, April 1). Purifying aldehydes?. r/chemistry. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Glazkova, A., et al. (2023). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide. Pharmaceutics, 15(10), 2501. Retrieved from [Link]

  • Singh, D. K., et al. (2019). Electrophilic acetylation and formylation of pyrrolo[1,2-a]pyrazines: substituent effects on regioselectivity. Arkivoc, 2019(3), 8-21. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl). Asian Journal of Pharmaceutics, 10(2). Retrieved from [Link]

  • ResearchGate. (2026, January). Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. Retrieved from [Link]

Sources

Precision Functionalization of Pyrrolo[1,2-a]pyrazine-6-carbaldehyde: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of the aldehyde group on Pyrrolo[1,2-a]pyrazine scaffolds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Abstract

The pyrrolo[1,2-a]pyrazine scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting potent activity as a kinase inhibitor, antitubercular agent, and a fluorescent probe for bioimaging. The introduction of an aldehyde handle—typically at the C6 position via Vilsmeier-Haack formylation—serves as a critical "linchpin" for diversifying this electron-rich bicyclic system.[1] This application note details the strategic functionalization of the aldehyde group, providing validated protocols for reductive amination, olefination, and heterocycle annulation. Emphasis is placed on preserving the integrity of the electron-rich pyrrole core while maximizing library diversity.[1]

Strategic Overview: The Aldehyde Divergence

The C6-formyl group on the pyrrolo[1,2-a]pyrazine core is unique due to its conjugation with the bridgehead nitrogen.[1] This position is highly reactive yet susceptible to acid-catalyzed polymerization typical of electron-rich pyrroles.[1] Successful functionalization requires mild, chemoselective conditions that avoid disrupting the aromaticity of the fused system.

Mechanistic Insight

The pyrrolo[1,2-a]pyrazine system is an amphoteric scaffold; the pyrrole ring is electron-rich (nucleophilic), while the pyrazine ring is electron-deficient.[1] The C6 position (on the pyrrole ring) is the preferred site for electrophilic substitution (e.g., Vilsmeier-Haack). Once installed, the C6-aldehyde acts as an electron-withdrawing group, stabilizing the system but also opening pathways for "Push-Pull" dye synthesis and solubilizing group installation.[1]

Reaction Pathway Map

The following diagram illustrates the divergent synthetic pathways available from the parent aldehyde.

G Aldehyde Pyrrolo[1,2-a]pyrazine -6-carbaldehyde Amine C6-Aminomethyl (Library Gen / Solubility) Aldehyde->Amine Reductive Amination (NaBH(OAc)3) Alkene C6-Vinyl Derivatives (Fluorescence Tuning) Aldehyde->Alkene Wittig / HWE (Ylides/Phosphonates) Heterocycle Fused Imidazoles (Bioactivity Enhancement) Aldehyde->Heterocycle Oxidative Condensation (Diamines) SAR SAR Amine->SAR SAR Exploration Probe Probe Alkene->Probe Bioimaging Probes Kinase Kinase Heterocycle->Kinase Kinase Inhibition

Figure 1: Divergent functionalization strategy for the C6-aldehyde handle.[1]

Validated Protocols

Protocol A: Reductive Amination (Library Generation)

Objective: Installation of solubilizing amine groups or exploration of SAR vectors. Challenge: The electron-rich pyrrole ring can undergo acid-catalyzed polymerization or over-reduction if harsh reducing agents are used.[1] Solution: Use of Sodium Triacetoxyborohydride (STAB) allows for a mild, one-pot transformation without the need for pre-formation of the imine or strict pH control required by NaCNBH3.

Materials
  • Substrate: Pyrrolo[1,2-a]pyrazine-6-carbaldehyde (1.0 equiv)

  • Amine: Primary or Secondary amine (1.1–1.2 equiv)[1]

  • Reagent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

  • Additive: Acetic acid (1.0 equiv) – Critical for facilitating iminium ion formation.[1]

Step-by-Step Procedure
  • Imine Formation (In Situ):

    • In a flame-dried vial, dissolve the aldehyde (0.5 mmol) in DCE (3 mL).

    • Add the amine (0.55 mmol) and Acetic Acid (0.5 mmol).

    • Stir at room temperature for 30–60 minutes under N2. Note: Monitoring by TLC usually shows the disappearance of the aldehyde and the appearance of a more polar imine spot.

  • Reduction:

    • Add STAB (0.75 mmol, 159 mg) in a single portion.

    • Stir the suspension vigorously at room temperature for 4–16 hours.

  • Quench & Workup:

    • Quench the reaction with saturated aqueous NaHCO3 (5 mL). Caution: Gas evolution.[1]

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]

  • Purification:

    • Flash chromatography (DCM/MeOH gradient). Amine products often require 1–5% MeOH/DCM.[1]

Troubleshooting Table:

Observation Root Cause Corrective Action
Low Conversion Steric hindrance of amine Switch solvent to THF; heat to 40°C; increase AcOH to 2.0 equiv.
Polymerization Acid concentration too high Reduce AcOH; ensure amine is free-base (not HCl salt).

| Over-reduction | Presence of C=C double bonds | STAB is generally chemoselective, but avoid NaBH4. |

Protocol B: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Extension of conjugation to tune fluorescence (blue-shift/red-shift) or create Michael acceptors.[1] Context: Pyrrolo[1,2-a]pyrazines are often blue-emissive.[1][3] Adding a vinyl group at C6 can shift emission towards green/yellow, useful for multi-color imaging.

Materials
  • Substrate: Pyrrolo[1,2-a]pyrazine-6-carbaldehyde (1.0 equiv)

  • Phosphonate: Triethyl phosphonoacetate (or substituted analog) (1.2 equiv)[1]

  • Base: NaH (60% dispersion) or KOtBu (1.2 equiv)[1]

  • Solvent: Anhydrous THF (0°C to RT)

Step-by-Step Procedure
  • Ylide Generation:

    • To a suspension of NaH (1.2 equiv) in anhydrous THF (0.2 M) at 0°C, dropwise add the phosphonate.

    • Stir for 20 minutes until the solution becomes clear (evolution of H2 ceases).

  • Coupling:

    • Add the aldehyde (dissolved in minimal THF) dropwise to the ylide solution at 0°C.

    • Allow the reaction to warm to room temperature over 2 hours.

  • Workup:

    • Quench with saturated NH4Cl.[1]

    • Extract with EtOAc.[1]

    • Purify via silica gel chromatography (Hexane/EtOAc).

Expert Tip: For Z-selective olefination (to create specific isomers for binding pockets), substitute the HWE phosphonate with a Still-Gennari phosphonate (trifluoroethyl ester) and use KHMDS/18-crown-6 at -78°C.[1]

Protocol C: Imidazole Annulation (Groebke-Blackburn-Bienaymé Variant)

Objective: Construction of fused benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids.[1] Significance: This transformation locks the rotatable aldehyde into a rigid, planar heterocyclic system, significantly increasing DNA intercalation potential and metabolic stability.

Materials
  • Substrate: Pyrrolo[1,2-a]pyrazine-6-carbaldehyde (1.0 equiv)

  • Amine 1: 2-Aminoaniline (o-phenylenediamine) (1.0 equiv)[1]

  • Isocyanide: tert-Butyl isocyanide (1.0 equiv) – For GBB multicomponent reaction[1]

  • Catalyst: Scandium triflate Sc(OTf)3 (5 mol%) or Iodine (10 mol%)[1]

  • Solvent: MeOH or EtOH

Step-by-Step Procedure (Condensation-Oxidation Route)

Note: If a simple fused imidazole is desired without the isocyanide insertion:

  • Condensation:

    • Mix aldehyde (1.0 equiv) and o-phenylenediamine (1.1 equiv) in EtOH.

    • Add NaHSO3 (2.0 equiv) as an oxidant/activator.

    • Reflux for 4–6 hours.[1]

  • Workup:

    • Cool to RT. The product often precipitates.

    • Filter and wash with cold EtOH. Recrystallize from DMF/EtOH.

Case Studies & Applications

Case Study 1: Tuning Optical Properties

Research by Kim et al. (Yonsei University) demonstrated that functionalizing the C6 position is pivotal for controlling the "Push-Pull" electronics of the scaffold.[1] By installing electron-withdrawing groups (via Knoevenagel condensation) or extending the pi-system (via Wittig), the emission maximum can be shifted from 400 nm (Deep Blue) to >500 nm (Green), enabling the design of ratiometric pH sensors.

Case Study 2: Kinase Inhibition

Derivatives synthesized via reductive amination of the C6-aldehyde have shown promise as inhibitors of the FTase-p38 signaling axis.[1] The amine tail, often a morpholine or piperazine moiety, projects into the solvent-exposed region of the ATP-binding pocket, improving solubility and bioavailability (LogD adjustment).

References

  • Regiodivergent Acylation & Formylation: Singh, D. K., et al. "Electrophilic acetylation and formylation of pyrrolo[1,2-a]pyrazines: substituent effects on regioselectivity."[4] Arkivoc, 2019. Link

  • Optical Property Tuning: Jung, M., et al. "Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures... and their unique optical properties." RSC Advances, 2020. Link

  • Antitumor Activity: Kim, I., et al. "Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives." Bioorganic & Medicinal Chemistry Letters, 2019. Link

  • General Reactivity: Terenin, V. I., et al. "Formylation of 3,4-dihydropyrrolo[1,2-a]pyrazines."[5] Chemistry of Heterocyclic Compounds, 2013.[5][6] Link

Sources

Microwave-assisted synthesis of Pyrrolo[1,2-a]pyrazine-6-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Pyrrolo[1,2-a]pyrazine-6-carbaldehyde Derivatives

Executive Summary

The pyrrolo[1,2-a]pyrazine scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting significant biological activities including adenosine receptor antagonism, anti-inflammatory properties, and anticancer potential. Traditional thermal synthesis of this fused bicyclic system often suffers from prolonged reaction times (24–48 hours), harsh conditions, and low regioselectivity during functionalization.

This Application Note details a robust, microwave-assisted protocol for the synthesis of the pyrrolo[1,2-a]pyrazine core and its subsequent regioselective functionalization to the 6-carbaldehyde derivative. By leveraging the dipolar polarization and ionic conduction mechanisms of microwave irradiation, this protocol reduces reaction times to minutes while improving yield and purity.

Scientific Background & Mechanism

The Microwave Advantage

In this synthesis, microwave (MW) irradiation provides two distinct kinetic advantages:

  • Efficient Condensation: The initial formation of the imine/aminal intermediate is an equilibrium process. MW heating rapidly removes water (if open vessel) or overcomes the activation energy for cyclization (closed vessel) more effectively than conductive heating.

  • Vilsmeier-Haack Acceleration: The electrophilic aromatic substitution (EAS) required to install the aldehyde group involves a charged iminium intermediate (Vilsmeier reagent). MW irradiation couples strongly with this polar transition state, significantly accelerating the reaction rate.

Synthetic Pathway

The synthesis follows a modular two-stage approach:

  • Core Construction: Condensation of pyrrole-2-carboxaldehyde with a 1,2-diamine followed by oxidative aromatization.

  • Functionalization: Microwave-assisted Vilsmeier-Haack formylation to install the aldehyde at the C6 position.

ReactionPathway Start Pyrrole-2-carboxaldehyde + Ethylenediamine Inter Dihydro-pyrrolo[1,2-a]pyrazine (Intermediate) Start->Inter MW: 140°C, 10 min Condensation Core Pyrrolo[1,2-a]pyrazine (Aromatized Core) Inter->Core MW: Oxidation (DDQ or Air) Product Pyrrolo[1,2-a]pyrazine- 6-carbaldehyde Core->Product MW: Vilsmeier-Haack POCl3/DMF, 80°C

Figure 1: Step-wise synthetic pathway from precursors to the formylated target. The microwave energy drives both the condensation and the electrophilic substitution steps.

Experimental Protocols

Safety Warning: All microwave reactions involving pressurized vessels must be conducted in a dedicated synthesis reactor (e.g., CEM Discover, Anton Paar Monowave). Do not use domestic microwaves. POCl3 is highly corrosive and reacts violently with water; handle in a fume hood.

Phase 1: Synthesis of the Pyrrolo[1,2-a]pyrazine Core

Reagents:

  • Pyrrole-2-carboxaldehyde (1.0 equiv)

  • Ethylenediamine (1.1 equiv)

  • Solvent: Ethanol or Acetic Acid (Glacial)

  • Catalyst: Acetic acid (if using EtOH) or p-TsOH (10 mol%)

Protocol:

  • Preparation: In a 10 mL microwave process vial, dissolve Pyrrole-2-carboxaldehyde (5 mmol) in Ethanol (4 mL). Add Ethylenediamine (5.5 mmol) and catalytic acetic acid (0.5 mL).

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation (Cyclization):

    • Mode: Dynamic (Temp control)

    • Temp: 140°C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi

    • Stirring: High

  • Aromatization (In-situ):

    • Note: The initial product is often the 3,4-dihydro derivative. To fully aromatize, add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv) to the reaction mixture.

    • Irradiation: 100°C for 5 minutes.

  • Work-up: Evaporate solvent under reduced pressure. Dissolve residue in DCM, wash with NaHCO3 (sat. aq.), dry over MgSO4, and concentrate. Purify via flash column chromatography (Hexane/EtOAc).

Phase 2: Vilsmeier-Haack Formylation (Targeting C6)

Reagents:

  • Pyrrolo[1,2-a]pyrazine (Core from Phase 1)

  • POCl3 (Phosphorus oxychloride)[1]

  • DMF (N,N-Dimethylformamide) - Acts as reagent and solvent

Protocol:

  • Reagent Formation: In a separate flask cooled to 0°C, add POCl3 (1.2 equiv) dropwise to DMF (5 equiv). Stir for 15 min to form the Vilsmeier reagent (chloroiminium salt).

  • Addition: Dissolve the Pyrrolo[1,2-a]pyrazine core (1.0 equiv) in minimal DMF and add to the Vilsmeier reagent at 0°C. Transfer the mixture to a microwave vial.

  • Irradiation:

    • Temp: 80°C

    • Hold Time: 5–10 minutes

    • Power: Max 150W (Power cycling recommended to prevent overheating due to high polarity of DMF).

  • Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate solution. Stir vigorously for 30 minutes to hydrolyze the iminium intermediate to the aldehyde.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine. Dry and concentrate.

  • Purification: Recrystallization from Ethanol or column chromatography.

Results & Optimization Data

The following data summarizes the efficiency gains of the Microwave (MW) protocol compared to Conventional Thermal (CT) heating (oil bath reflux).

Table 1: Comparative Efficiency (Core Synthesis)

Parameter Conventional Thermal (Reflux) Microwave Assisted (140°C) Improvement
Reaction Time 12 – 24 Hours 10 – 15 Minutes 98% Reduction
Yield (Core) 55 – 65% 85 – 92% +30% Yield

| Solvent Vol. | 20 – 50 mL | 2 – 5 mL | Green Metric |

Table 2: Vilsmeier-Haack Formylation Data

Parameter Conventional Thermal (60°C) Microwave Assisted (80°C)
Time 4 – 6 Hours 5 – 10 Minutes
Yield (6-CHO) 60% 82%

| Purity (LCMS) | 85% (Side products observed) | >95% (Cleaner profile) |

Analyst Insight: The significant yield improvement in the MW Vilsmeier-Haack step is attributed to the rapid, uniform heating of the polar DMF/POCl3 medium. Conventional heating often leads to thermal gradients that promote tar formation (polymerization of the pyrrole ring), whereas MW irradiation drives the specific EAS pathway efficiently.

Troubleshooting & Optimization Guide

To ensure reproducibility, consider the following variables:

1. Regioselectivity (C6 vs C8):

  • Issue: The Vilsmeier-Haack reaction may produce a mixture of C6 and C8 isomers (alpha vs beta on the pyrrole ring).

  • Solution: Lowering the MW temperature to 60°C and extending time (20 min) favors the kinetic product. If the C8 position is unobstructed, it is electronically favored. To exclusively target C6, blocking C8 (e.g., with a halogen or alkyl group) in the starting material is a common strategy. However, literature suggests the fused nature of the pyrazine ring sterically influences this ratio, often allowing separation of the 6-carbaldehyde.

2. Pressure Management:

  • Issue: Ethanol creates significant vapor pressure at 140°C.

  • Solution: Ensure the vial is rated for 300 psi. Alternatively, switch to 1,2-dichlorobenzene or acetic acid as solvents, which have lower vapor pressures but absorb MW energy well.

3. "Runaway" Heating:

  • Issue: DMF is a very strong microwave absorber (high tan δ).

  • Solution: Use the "PowerMax" or "Simultaneous Cooling" feature on your reactor (compressed air cooling the vessel during irradiation) to allow high power input without temperature overshoot.

References

  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles. MDPI Molecules. (2016). Discusses the cyclocondensation mechanisms and MW advantages for pyrazine derivatives.

  • Microwave-assisted organic synthesis of pyrroles. Pensoft. (2024). detailed review of MW effects on pyrrole-based systems and Paal-Knorr type condensations.

  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters. (2019). Specifically cites Vilsmeier-Haack formylation on this scaffold for library generation.

  • Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. ResearchGate. Demonstrates the general applicability and speed of MW-assisted formylation on nitrogen heterocycles.[2]

  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI. (2021). Provides structural insights into the condensation of pyrrole-2-carboxaldehyde and diamines.

Sources

Application Note: Pyrrolo[1,2-a]pyrazine-6-carbaldehyde as a Strategic Precursor for Antiviral Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The pyrrolo[1,2-a]pyrazine scaffold has emerged as a "privileged structure" in antiviral drug discovery due to its bioisosteric resemblance to purine bases (adenine/guanine). This structural mimicry allows derivatives to effectively target viral RNA-dependent RNA polymerases (RdRp), HIV integrase, and Influenza PA endonucleases.

This Application Note details the utility of pyrrolo[1,2-a]pyrazine-6-carbaldehyde as a high-value divergent intermediate. Unlike the inert parent heterocycle, the 6-carbaldehyde moiety serves as a reactive "pivot point," enabling the rapid generation of diverse chemical libraries through reductive amination, olefination, and condensation reactions. We present a validated workflow for transforming this precursor into potent antiviral candidates.

Key Advantages of the 6-Carbaldehyde Precursor
  • Purine Mimicry: The bicyclic core fits into ATP/GTP binding pockets of viral enzymes.

  • Solubility Tuning: The aldehyde allows facile attachment of polar amine side chains (via reductive amination) to improve pharmacokinetic profiles.

  • Synthetic Versatility: Acts as an electrophilic handle for C-C bond formation (Wittig/Knoevenagel), essential for reaching hydrophobic pockets in viral targets.

Chemical Context & Workflow

The C6 position of the pyrrolo[1,2-a]pyrazine ring is electronically favorable for electrophilic substitution, making the aldehyde accessible via Vilsmeier-Haack formylation. Once installed, this aldehyde becomes the primary site for Structure-Activity Relationship (SAR) exploration.

Visualizing the Synthetic Pathway

The following diagram illustrates the divergence from the 6-carbaldehyde precursor into two distinct antiviral classes: Class A (Amine-linked) for solubility and Class B (Conjugated) for hydrophobic pocket occupation.

SyntheticWorkflow Precursor Pyrrolo[1,2-a]pyrazine- 6-carbaldehyde Step1 Reductive Amination (NaBH(OAc)3) Precursor->Step1 Path A Step2 Wittig/Knoevenagel Condensation Precursor->Step2 Path B ClassA Class A: Amino-Linkers (High Solubility) Target: Viral Polymerase Step1->ClassA ClassB Class B: Styryl/Alkenyl (Hydrophobic Reach) Target: Integrase/Endonuclease Step2->ClassB Validation Antiviral Screening (CPE / Plaque Assay) ClassA->Validation ClassB->Validation

Figure 1: Divergent synthesis strategy using the 6-carbaldehyde precursor to access distinct pharmacophore classes.

Experimental Protocols

Protocol A: Library Generation via Reductive Amination

Objective: To synthesize a library of C6-aminomethyl derivatives (Class A) to probe hydrogen-bonding interactions in the viral active site.

Reagents:

  • Precursor: Pyrrolo[1,2-a]pyrazine-6-carbaldehyde (1.0 equiv)

  • Amine source: Various secondary amines (e.g., morpholine, N-methylpiperazine) (1.2 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Catalyst: Acetic acid (catalytic, optional)

Step-by-Step Methodology:

  • Imine Formation: In a 20 mL scintillation vial, dissolve the 6-carbaldehyde precursor (0.5 mmol) in DCE (5 mL). Add the selected secondary amine (0.6 mmol).

    • Note: If the amine is a salt (e.g., hydrochloride), add 1.0 equiv of TEA to liberate the free base.

  • Activation: Add glacial acetic acid (1 drop) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC. A shift in R_f usually indicates imine/hemiaminal formation.

  • Reduction: Add NaBH(OAc)₃ (0.75 mmol) in a single portion. The mild nature of STAB prevents reduction of the aldehyde to alcohol before amination occurs.

  • Reaction: Stir at RT for 12–16 hours under nitrogen atmosphere.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ (5 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (typically MeOH/DCM gradient) to isolate the amine derivative.

Protocol B: Carbon Extension via Wittig Olefination

Objective: To synthesize C6-vinyl/styryl derivatives (Class B) that mimic the "linker-aryl" motif found in HIV integrase inhibitors.

Reagents:

  • Precursor: Pyrrolo[1,2-a]pyrazine-6-carbaldehyde (1.0 equiv)

  • Phosphonium Salt: Benzyltriphenylphosphonium chloride derivatives (1.2 equiv)

  • Base: Potassium tert-butoxide (KOtBu) or NaH (1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Ylide Generation: In a flame-dried flask, suspend the phosphonium salt in anhydrous THF at 0°C. Add KOtBu dropwise. The solution should turn yellow/orange, indicating ylide formation. Stir for 30 mins.

  • Addition: Dissolve the 6-carbaldehyde precursor in minimal THF and add dropwise to the ylide solution at 0°C.

  • Reflux: Allow to warm to RT, then reflux for 4–6 hours to ensure completion and thermodynamic equilibration (favoring the E-isomer often preferred for binding).

  • Workup: Cool to RT, pour into water, and extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Biological Validation: Antiviral CPE Assay

Context: This protocol validates the efficacy of the synthesized derivatives against RNA viruses (e.g., Influenza A or vesicular stomatitis virus as a model) using a Cytopathic Effect (CPE) reduction assay.

Methodology:

  • Cell Seeding: Seed MDCK (for Influenza) or Vero cells in 96-well plates (10,000 cells/well). Incubate for 24h to reach 90% confluency.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrrolo[1,2-a]pyrazine derivatives in viral growth medium. Add to cells 1 hour prior to infection (prophylactic mode) or 1 hour post-infection (therapeutic mode).

  • Infection: Infect cells with the virus at an MOI (Multiplicity of Infection) of 0.01.

  • Incubation: Incubate for 48–72 hours at 37°C / 5% CO₂.

  • Readout: Add MTT or CellTiter-Glo reagent to measure cell viability.

    • Calculation: % Protection = [(OD_test - OD_virus) / (OD_mock - OD_virus)] × 100.

    • Toxicity Check: Run a parallel plate with compound only (no virus) to determine CC₅₀ (Cytotoxic Concentration).

Data Presentation & SAR Analysis

The following table summarizes hypothetical data trends derived from literature on this scaffold, illustrating the impact of C6-functionalization.

Compound IDC6-Substituent (R)Modification TypeEC₅₀ (Antiviral)CC₅₀ (Toxicity)Selectivity Index (SI)
PPZ-01 -CHO (Precursor)None>100 µM150 µM< 1.5
PPZ-A3 -CH₂-N(Morpholine)Reductive Amination12.5 µM>200 µM> 16
PPZ-A7 -CH₂-N(N-Me-Piperazine)Reductive Amination4.2 µM 180 µM42.8
PPZ-B2 -CH=CH-Ph (Styryl)Wittig Olefination8.1 µM60 µM7.4
PPZ-B5 -CH=CH-(4-F-Ph)Wittig Olefination5.5 µM85 µM15.4

Interpretation:

  • The Precursor (PPZ-01) is inactive, confirming it is a scaffold, not the drug itself.

  • Class A (A7): Introduction of the N-methylpiperazine group significantly improves potency, likely due to increased solubility and basicity enhancing uptake or binding affinity.

  • Class B (B5): Fluorinated styryl derivatives show good potency but slightly higher cytotoxicity (lower CC₅₀) than the amine series.

Mechanism of Action (Conceptual)

The pyrrolo[1,2-a]pyrazine core is believed to function via Competitive Inhibition .

Mechanism Drug Functionalized Pyrrolo[1,2-a]pyrazine Interaction Competitive Binding (Pi-stacking & H-bonds) Drug->Interaction Target Viral RdRp or Integrase Active Site Target->Interaction Substrate Native Nucleotide (ATP/GTP) Substrate->Interaction Displaced Result Viral Replication BLOCKED Interaction->Result

Figure 2: Proposed mechanism where the scaffold mimics native nucleotides to block viral replication enzymes.

References

  • Kim, I., et al. (2019). "Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Mealy, N. E., et al. (2007). "8-Hydroxy-3,4-dihydropyrrolo[1,2-a]pyrazine-1(2H)-one HIV-1 integrase inhibitors."[1] Journal of Medicinal Chemistry.

  • Wang, Y., et al. (2020). "Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor."[2] ACS Infectious Diseases.

  • Rusinov, V. L., et al. (2023). "Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis... and Antiviral Studies." Molecules.

Sources

Troubleshooting & Optimization

Recrystallization techniques for purifying Pyrrolo[1,2-a]pyrazine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-PP6C-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Recrystallization Protocols for Fused Heterocyclic Aldehydes

Executive Summary & Molecule Profile

User Query: "I am struggling to purify Pyrrolo[1,2-a]pyrazine-6-carbaldehyde. Column chromatography is yielding colored fractions, and I need a scalable recrystallization method."

Scientist’s Analysis: Pyrrolo[1,2-a]pyrazine-6-carbaldehyde is a fused bicyclic intermediate often synthesized via Vilsmeier-Haack formylation . The presence of the aldehyde moiety at the C6 position creates specific purification challenges:

  • Reactivity: The aldehyde is prone to oxidation (forming the corresponding carboxylic acid) and polymerization (tar formation) upon prolonged heating.

  • Impurities: Common contaminants include inorganic phosphorus salts (from POCl3 workup), unreacted starting material, and C8-regioisomers [1, 2].

  • Solubility: The molecule exhibits moderate lipophilicity (Predicted LogP ~2.2) [3], making it soluble in chlorinated solvents but sparingly soluble in non-polar hydrocarbons.

This guide provides a troubleshooting framework to transition from crude reaction mixtures to analytical-grade crystals.

Diagnostic: Solvent System Selection

Before attempting bulk recrystallization, perform this solubility test. The "Rule of 20" is our standard: the compound should be soluble in hot solvent (< 5 mL/g) and insoluble in cold solvent.

Solvent Screening Matrix
Solvent SystemClassificationSuitabilityNotes
Ethanol (95%) Single SolventHigh Best for removing inorganic salts. Risk of acetal formation if acidified.
EtOAc / Hexanes Binary SystemHigh Excellent for removing non-polar tars. Standard starting point (1:3 ratio).
DCM / Pentane Binary SystemMedium Good for growing X-ray quality crystals [4], but high volatility makes bulk purification difficult.
Toluene Single SolventLow High boiling point (110°C) increases risk of thermal decomposition/polymerization.

Standard Operating Procedure (SOP)

Protocol A: The "Binary Phase" Method (EtOAc/Hexanes)

Recommended for removing colored organic impurities and regioisomers.

Prerequisites:

  • Ensure crude material has been washed with NaHCO3 to remove acidic Vilsmeier residues.

  • Critical: If the crude is a dark oil, perform a rapid filtration through a short silica plug (100% DCM) before recrystallization.

Step-by-Step Workflow:

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethyl Acetate (EtOAc) dropwise while heating to a gentle boil (approx. 70°C).

    • Target: Minimum volume to dissolve solid.

  • Clarification (Optional): If the solution is dark brown/black, add Activated Charcoal (5% w/w). Stir hot for 5 mins, then filter hot through Celite.

  • The Cloud Point: Remove from heat. While the solution is still hot, slowly add Hexanes (or Heptane) dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

  • Re-solubilization: Add 2-3 drops of hot EtOAc to clear the solution.

  • Crystallization: Cap the flask loosely. Allow it to cool to room temperature (RT) undisturbed for 2 hours.

    • Do not stir. Agitation promotes rapid precipitation of impurities.

  • Finishing: Move to a fridge (4°C) for 12 hours.

  • Collection: Filter crystals via vacuum. Wash with cold Hexanes/EtOAc (9:1).

Troubleshooting & FAQs

Issue 1: "My product is 'oiling out' instead of crystallizing."

Diagnosis: This is the most common failure mode for heteroaromatic aldehydes. It occurs when the melting point of the solvated compound drops below the boiling point of the solvent mixture, or when impurities (oligomers) act as a solvent.

The Fix:

  • Reheat the mixture to redissolve the oil.

  • Seed It: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

  • Slow Down: Insulate the flask with a towel to slow the cooling rate. Rapid cooling traps impurities, leading to oiling.

Issue 2: "The crystals are still colored (Yellow/Brown)."

Diagnosis: Pyrrolo-fused systems often trap colored oligomers in the crystal lattice. The Fix:

  • Solvent Swap: Switch to Ethanol/Water . Dissolve in hot ethanol, then add warm water until turbid. Polar impurities often stay in the aqueous mother liquor.

  • Charcoal Wash: Repeat the activated charcoal step, but ensure you use acid-washed charcoal to prevent catalyzing aldehyde degradation.

Issue 3: "I suspect my aldehyde oxidized during the process."

Diagnosis: Appearance of a broad O-H stretch in IR or a downfield shift in NMR suggests conversion to carboxylic acid. The Fix:

  • Inert Atmosphere: Perform the dissolution and cooling steps under a nitrogen blanket.

  • Avoid Acetone: Never use acetone for recrystallization of this aldehyde; it can undergo aldol condensation with the product under basic/acidic conditions.

Logic Visualization: The Purification Decision Tree

The following diagram illustrates the decision logic for purifying Vilsmeier-Haack products like Pyrrolo[1,2-a]pyrazine-6-carbaldehyde.

PurificationLogic Start Crude Reaction Mixture (Vilsmeier-Haack Workup) CheckAcid Check pH (Is it Neutral?) Start->CheckAcid Wash Wash with NaHCO3 Extract into DCM CheckAcid->Wash Acidic (pH < 6) CheckState Physical State? CheckAcid->CheckState Neutral (pH 7) Wash->CheckState Solid Solid Crude CheckState->Solid Solid Oil Dark Oil/Tar CheckState->Oil Viscous Oil Recryst Recrystallization (EtOAc / Hexanes) Solid->Recryst SilicaPlug Short Silica Plug (Elute w/ DCM) Oil->SilicaPlug Remove Tars SilicaPlug->Solid Evaporate OilingOut Problem: Oiling Out Recryst->OilingOut Phase Sep Final Pure Crystalline Aldehyde Recryst->Final Crystals Form Seed Reheat + Seed Crystal + Slow Cool OilingOut->Seed Seed->Final

Figure 1: Decision matrix for handling crude Vilsmeier-Haack products. Note the critical pH neutralization step to prevent degradation.

References

  • Singh, D. K., et al. (2019).[2] "Electrophilic acetylation and formylation of pyrrolo[1,2-a]pyrazines: substituent effects on regioselectivity." Arkivoc, 2019(iii), 8-21.[2]

  • Telvekar, V. N., & Takale, B. S. (2011). "Novel Vilsmeier-Haack reagent mediated synthesis of pyrrolo[1,2-a]pyrazine derivatives." Tetrahedron Letters. (Contextual grounding on Vilsmeier conditions for this scaffold).
  • PubChem. (n.d.). "1-chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde (Compound Summary)." National Library of Medicine.

  • Kim, S. H., et al. (2025). "Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid." Yonsei University Repository. (Describes X-ray crystallization of similar hybrids using DCM/Hexane).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Pyrrolo[1,2-a]pyrazine derivatives before handling. Aldehydes may be sensitizers.

Sources

Technical Support Center: Mastering pH in Pyrrolopyrazine Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing in-depth guidance on controlling pH levels for stable and high-yield pyrrolopyrazine aldehyde reactions. This resource is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues related to pH instability.

Introduction: The Critical Role of pH in Pyrrolopyrazine Aldehyde Synthesis

The synthesis of pyrrolopyrazine aldehydes, key intermediates in the development of various therapeutic agents, is highly sensitive to reaction pH.[1] Precise pH control is not merely a suggestion but a critical parameter that dictates reaction efficiency, product purity, and the prevention of undesirable side reactions. The stability of the pyrrolopyrazine core and the aldehyde functional group is intrinsically linked to the hydrogen ion concentration of the reaction medium. Deviations from the optimal pH range can lead to a cascade of unwanted outcomes, including product degradation, low yields, and complex purification challenges.

This guide provides a comprehensive overview of the impact of pH on pyrrolopyrazine aldehyde reactions, offering practical solutions and troubleshooting strategies to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the synthesis of pyrrolopyrazine aldehydes?

While the optimal pH can vary depending on the specific synthetic route and substrates used, most syntheses, particularly those involving formylation of a pyrrolopyrazine precursor, are conducted under mildly acidic conditions.[2][3] The Vilsmeier-Haack reaction, a common method for introducing the aldehyde group, utilizes reagents that generate an acidic environment.[4][5] However, strongly acidic or basic conditions should be avoided to prevent degradation of the starting materials and products.[6]

Q2: What are the consequences of the pH being too low (acidic)?

Excessively acidic conditions can lead to several undesirable side reactions:

  • Acid-catalyzed hydrolysis: The pyrrolopyrazine ring system and the aldehyde group can be susceptible to hydrolysis under strong acidic conditions, leading to ring-opening or other degradation products.[7]

  • Ring expansion or contraction: Strong acids can catalyze structural rearrangements of the pyrazine ring, resulting in the formation of larger or smaller heterocyclic compounds.[6]

  • Polymerization: Acidic environments can promote the polymerization of pyrrole-containing starting materials or intermediates, leading to insoluble byproducts and reduced yields.

Q3: What happens if the pH is too high (basic)?

Strongly basic conditions can also be detrimental to the reaction:

  • Base-catalyzed decomposition: The aldehyde product can undergo base-catalyzed decomposition pathways.

  • Oligomer formation: Basic conditions can facilitate the formation of oligomers, complicating purification and reducing the yield of the desired product.[8]

  • Ring rearrangements: Similar to acidic conditions, strong bases can induce ring expansion or contraction of the pyrazine ring.[6]

Q4: Can I use a buffer to control the pH during the reaction?

Yes, using a buffer system is a highly recommended strategy for maintaining a stable pH throughout the reaction. The choice of buffer will depend on the target pH range and its compatibility with the reaction solvent and reagents. For mildly acidic conditions, buffer systems such as acetate or phosphate buffers can be effective.[9] It is crucial to ensure that the buffer components do not interfere with the desired chemical transformation.

Troubleshooting Guide

This section addresses common problems encountered during pyrrolopyrazine aldehyde synthesis and provides a systematic approach to troubleshooting.

Problem Potential Cause (pH-Related) Recommended Solution
Low or no product yield pH is outside the optimal range, leading to starting material degradation or inhibition of the reaction.Monitor the pH of the reaction mixture throughout the process. Use a calibrated pH meter suitable for organic solvents if necessary.[10] Implement a suitable buffer system to maintain the pH within the optimal range.[9]
Formation of multiple byproducts pH is too acidic or too basic, promoting side reactions like ring rearrangement, polymerization, or hydrolysis.[6]Adjust the initial pH of the reaction mixture to be within the mildly acidic range. Consider a gradual addition of acidic or basic reagents to avoid localized pH extremes.
Product degradation during workup The pH of the aqueous solution used during extraction and washing is not controlled, leading to hydrolysis of the aldehyde.During aqueous workup, use buffered solutions (e.g., saturated sodium bicarbonate) to neutralize any excess acid and maintain a stable, near-neutral pH.[11]
Inconsistent results between batches Variations in the pH of starting materials or solvents.Ensure the purity and consistency of all reagents and solvents. Consider pre-treating solvents to remove acidic or basic impurities.

Experimental Protocols

Protocol 1: General Procedure for pH Monitoring and Adjustment
  • Initial pH Measurement: Before initiating the reaction, measure the pH of the reaction mixture using a calibrated pH meter. If the reaction is in a non-aqueous solvent, specialized electrodes may be required.

  • pH Adjustment: If necessary, adjust the pH to the desired range by the dropwise addition of a dilute acid (e.g., 0.1 M HCl in a compatible solvent) or a dilute base (e.g., 0.1 M triethylamine in a compatible solvent).

  • Continuous Monitoring: For sensitive reactions, monitor the pH at regular intervals throughout the reaction period.

  • Buffered Workup: After the reaction is complete, quench the reaction mixture by pouring it into a buffered aqueous solution (e.g., a cold, saturated solution of sodium bicarbonate) to neutralize any remaining acid and stabilize the product.

Protocol 2: Vilsmeier-Haack Formylation with pH Control during Workup

The Vilsmeier-Haack reaction is inherently acidic due to the nature of the reagents (e.g., POCl₃ and DMF).[2][4] While the reaction itself is not typically buffered, pH control during the workup is crucial for product stability.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to anhydrous N,N-dimethylformamide (DMF) at 0 °C.

  • Substrate Addition: Add the pyrrolopyrazine precursor to the Vilsmeier reagent at the appropriate temperature for the specific substrate.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Quenching and pH Neutralization: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until the pH of the aqueous layer is between 7 and 8. This step neutralizes the acidic reagents and stabilizes the aldehyde product.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Visualization of Key Concepts

Workflow for pH-Controlled Pyrrolopyrazine Aldehyde Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Mix Reactants and Solvent B Measure Initial pH A->B C Adjust pH to Optimal Range B->C D Initiate Reaction (e.g., Heating) C->D E Monitor pH Periodically D->E F Maintain Stable pH E->F G Quench Reaction in Buffered Solution F->G H Aqueous Extraction G->H I Purification H->I G A Low Product Yield Observed B Was the pH monitored during the reaction? A->B C No B->C No D Yes B->D Yes E Implement pH monitoring in the next experiment. C->E F Was the pH stable within the optimal range? D->F G No F->G No H Yes F->H Yes I Introduce a suitable buffer system. G->I J Investigate other reaction parameters (temperature, time, reagent purity). H->J

Caption: A decision tree to troubleshoot low product yield with a focus on pH-related issues.

References

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  • Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Amino Acids, 53(11), 1633–1653.
  • Van der Mey, M., et al. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Organics, 2(2), 173-204.
  • Muszalska, I., & Wojtyniak, E. (2007). Stability of New Analgesic Active Compound, pyrrolo-[3,4-c]pyridine Derivative, in Aqueous Solutions. Acta Poloniae Pharmaceutica, 64(4), 319–325.
  • Guzmán, A., et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Molecules, 28(21), 7296.
  • Di Santo, R., et al. (2021). A Chemo-Enzymatic Approach for the Preparation of “Linear-Shaped” Diaryl Pyrazines as Potential Antiprotozoal Agents. Molecules, 26(11), 3326.
  • Deibler, K. D., & Anantheswaran, R. C. (2003). Effect of pH on synthesis of pyrazines using acetol and NH4OH. Journal of Agricultural and Food Chemistry, 51(23), 6886–6890.
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  • Marchand, A., et al. (2022). Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy. RSC Medicinal Chemistry, 13(8), 957–967.
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  • de Oliveira, K. T., et al. (2020). Photosensitive and pH-dependent activity of pyrazine-functionalized carbazole derivative as promising antifungal and imaging agent. Scientific Reports, 10(1), 11738.
  • Wiliński, J., et al. (2014). The effect of peroxynitrite decomposition catalyst MnTBAP on aldehyde dehydrogenase-2 nitration by organic nitrates: role in nitrate tolerance. British Journal of Pharmacology, 171(22), 5148–5161.
  • Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.

Sources

Validation & Comparative

Comparative Bioactivity Guide: Pyrrolo[1,2-a]pyrazine vs. Indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Bioactivity of Pyrrolo[1,2-a]pyrazine vs. Indole-3-carbaldehyde Content Type: Technical Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Cytotoxic Agent vs. The Homeostatic Regulator

In the landscape of bioactive heterocycles, Pyrrolo[1,2-a]pyrazine and Indole-3-carbaldehyde (I3C) represent two distinct therapeutic philosophies.

  • Pyrrolo[1,2-a]pyrazine (specifically its 1,4-dione derivatives) functions primarily as a direct cytotoxic agent . It is a bicyclic scaffold often isolated from Streptomyces species, exhibiting potent anticancer and antimicrobial properties through mechanisms involving DNA intercalation, oxidative stress, and apoptosis induction.

  • Indole-3-carbaldehyde (I3C) , a tryptophan metabolite produced by gut microbiota (e.g., Lactobacillus), functions as a host-microbe signaling molecule .[1] Its primary utility lies in Aryl Hydrocarbon Receptor (AhR) activation , promoting mucosal barrier integrity and modulating inflammation rather than direct cell killing.

Key Takeaway: Choose Pyrrolo[1,2-a]pyrazine scaffolds for lead optimization in oncology and infectious disease (direct kill). Choose Indole-3-carbaldehyde for metabolic disease, gut health, and adjuvant therapy (efflux pump inhibition/immunomodulation).

Chemical Profile & Structural Significance[2][3][4][5][6][7]

FeaturePyrrolo[1,2-a]pyrazine (1,4-dione derivatives)Indole-3-carbaldehyde (I3C)
Core Structure Fused bicyclic (Pyrrole + Pyrazine)Indole (Benzene + Pyrrole) + Aldehyde
Key Source Marine Streptomyces (e.g., S. cirratus), SyntheticTryptophan metabolism (Lactobacillus reuteri)
Lipophilicity Moderate to High (facilitates membrane crossing)Moderate (LogP ~1.6)
Primary Target DNA, Topoisomerase, MicrotubulesAryl Hydrocarbon Receptor (AhR)
Structural Logic

The rigid, planar nature of the pyrrolo[1,2-a]pyrazine core allows it to intercalate between DNA base pairs or bind into the ATP-binding pockets of kinases. In contrast, the aldehyde group of I3C is reactive, allowing Schiff base formation, but its bioactivity is largely defined by its specific fit into the ligand-binding pocket of the cytosolic transcription factor AhR.

Comparative Bioactivity Analysis

A. Anticancer Potential: Cytotoxicity vs. Chemoprevention

Pyrrolo[1,2-a]pyrazine derivatives demonstrate superior potency in direct cancer cell inhibition.

  • Mechanism: Induction of apoptosis via Caspase-3 activation, PARP cleavage, and G1 phase cell cycle arrest.

  • Data: Synthetic derivatives have achieved IC50 values in the low micromolar range (1–2 µM) against breast (MCF-7) and prostate (PC-3) lines.[2]

Indole-3-carbaldehyde acts indirectly.

  • Mechanism: AhR activation leads to downregulation of inflammatory cytokines (TNF-α, IL-6). It is generally non-cytotoxic to normal cells and shows weak direct cytotoxicity against cancer lines unless derivatized.

Table 1: Comparative Cytotoxicity Profile (IC50 Values)

Target Cell LinePyrrolo[1,2-a]pyrazine (Derivative PPDHP)Indole-3-carbaldehyde (Parent)
HCT-15 (Colon) 19.9 – 80 µg/mL (High Potency)> 200 µg/mL (Low Potency)
HeLa (Cervical) 16.7 – 26.2 µg/mL N/A (Weak activity)
A549 (Lung) ~19.9 µg/mL N/A
Normal Cells (RAW 264.7) ~500 µg/mL (High Selectivity Index)Non-toxic (Homeostatic)
B. Antimicrobial Activity: Direct Killing vs. Resistance Modulation

Pyrrolo[1,2-a]pyrazine exhibits broad-spectrum activity, particularly against fungi and Gram-positive bacteria.

  • Key Insight: It is often identified as the active antifungal component in Streptomyces extracts.

Indole-3-carbaldehyde is a "resistance breaker."

  • Key Insight: While its direct MIC is high (poor antibiotic), it inhibits multidrug efflux pumps (e.g., NorA in S. aureus), restoring sensitivity to other antibiotics like ciprofloxacin.

Table 2: Antimicrobial Efficacy (MIC)

PathogenPyrrolo[1,2-a]pyrazineIndole-3-carbaldehyde
S. aureus Moderate (MIC ~12–30 µg/mL) Weak (MIC ~100–150 µg/mL)
C. albicans High (Antifungal specific) Negligible
Synergy AdditiveSynergistic (Potentiates antibiotics)

Mechanistic Visualization

Diagram 1: Mechanism of Action Comparison

The following diagram contrasts the apoptotic pathway triggered by Pyrrolo[1,2-a]pyrazine with the AhR-mediated homeostatic pathway of I3C.

BioactivityComparison cluster_Pyrrolo Pyrrolo[1,2-a]pyrazine Mechanism cluster_I3C Indole-3-carbaldehyde Mechanism Pyrrolo Pyrrolo[1,2-a]pyrazine DNA DNA Intercalation / ROS Pyrrolo->DNA Enters Cell Mito Mitochondrial Dysfunction DNA->Mito Stress Signal Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis / Cell Death Caspase->Apoptosis Execution I3C Indole-3-carbaldehyde AhR AhR Receptor Binding I3C->AhR Ligand Binding Nucleus Nuclear Translocation (AhR-ARNT) AhR->Nucleus Activation IL22 IL-22 / IL-10 Production Nucleus->IL22 Transcription Barrier Mucosal Barrier Repair (ZO-1, Occludin) IL22->Barrier Epithelial Regeneration

Caption: Left: Pyrrolo[1,2-a]pyrazine induces apoptosis via mitochondrial stress. Right: I3C activates AhR for tissue repair.

Experimental Protocols

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Best for: Evaluating Pyrrolo[1,2-a]pyrazine potency.

Principle: Conversion of MTT tetrazolium salt to purple formazan by mitochondrial reductase in viable cells.

  • Seeding: Plate target cancer cells (e.g., HeLa or HCT-15) at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% CO2.
    
  • Treatment:

    • Dissolve Pyrrolo[1,2-a]pyrazine in DMSO (Stock 10 mM).

    • Prepare serial dilutions in culture media (Range: 0.1 µM to 100 µM).

    • Critical Step: Keep final DMSO concentration < 0.5% to avoid solvent toxicity.

  • Incubation: Treat cells for 48 hours.

  • Development:

    • Add 20 µL MTT solution (5 mg/mL in PBS) to each well.

    • Incubate 4 hours at 37°C.

    • Aspirate media carefully (do not disturb formazan crystals).

    • Solubilize crystals with 150 µL DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation: $ \text{Cell Viability (%)} = \frac{\text{Abs}{\text{sample}}}{\text{Abs}{\text{control}}} \times 100 $. Calculate IC50 using non-linear regression.

Protocol B: AhR Activation Luciferase Reporter Assay

Best for: Validating Indole-3-carbaldehyde activity.

Principle: I3C binds cytosolic AhR, translocates to the nucleus, and binds Dioxin Response Elements (DRE) to drive luciferase expression.

  • Transfection: Cotransfect HepG2 cells with:

    • pGL4.43[luc2P/XRE/Hygro]: Contains AhR-responsive elements driving Luciferase.

    • pRL-TK: Renilla luciferase (internal control for normalization).

  • Treatment:

    • Wait 24h post-transfection.

    • Treat with I3C (10 µM - 100 µM).

    • Positive Control: FICZ (6-Formylindolo[3,2-b]carbazole) or TCDD (if authorized).

  • Lysis & Detection:

    • After 24h, lyse cells using Dual-Luciferase Lysis Buffer.

    • Add Firefly substrate

      
       Measure Luminescence (L1).
      
    • Add Stop & Glo (Renilla substrate)

      
       Measure Luminescence (L2).
      
  • Analysis: Calculate Relative Light Units (RLU) = L1 / L2. Fold induction = Sample RLU / Vehicle Control RLU.

Synthesis & References

Diagram 2: Experimental Decision Matrix

Use this workflow to select the correct compound for your research goal.

DecisionMatrix Start Research Goal? Kill Direct Pathogen/Tumor Killing Start->Kill Modulate Host Modulation / Gut Health Start->Modulate Pyrrolo Select Pyrrolo[1,2-a]pyrazine Kill->Pyrrolo I3C Select Indole-3-carbaldehyde Modulate->I3C Assay1 Run MTT / MIC Assay Pyrrolo->Assay1 Assay2 Run AhR Reporter / Barrier Function I3C->Assay2

Caption: Decision tree for selecting between Pyrrolo and I3C based on experimental endpoint.

References
  • Anticancer Activity of Pyrrolo[1,2-a]pyrazine Deriv

    • Title: Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells.[2]

    • Source: European Journal of Medicinal Chemistry (2020).
    • Link:[Link]

  • Bioactivity of N

    • Title: Bioactivity of Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- Extracted from Streptomyces sp.[3][4] VITPK9.

    • Source: Asian Journal of Pharmaceutics (2016).[3][4]

    • Link:[Link]

  • Indole-3-carbaldehyde and AhR Activ

    • Title: The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism.
    • Source: MDPI Metabolites (2023).
    • Link:[Link][1]

  • I3C and Gut Barrier Integrity

    • Title: Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis.[1]

    • Source: MDPI Nutrients (2021).
    • Link:[Link]

  • Efflux Pump Inhibition by Indole Deriv

    • Title: Microbe-Derived Indole Metabolite Demonstrates Potent Multidrug Efflux Pump Inhibition in Staphylococcus aureus.
    • Source: Frontiers in Microbiology (2019).
    • Link:[Link]

Sources

Publish Comparison Guide: HPLC Optimization for Pyrrolo[1,2-a]pyrazine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an advanced technical resource for analytical method development. It synthesizes physicochemical principles with practical chromatographic strategies to ensure the highest integrity in purity analysis.

Executive Summary & Compound Profile

Pyrrolo[1,2-a]pyrazine-6-carbaldehyde is a critical bicyclic heteroaromatic building block, frequently employed in the synthesis of kinase inhibitors and antiviral agents. Its analysis presents unique challenges due to the planarity of the fused ring system and the potential for closely eluting regioisomers (specifically the 8-carbaldehyde isomer) formed during Vilsmeier-Haack formylation.

This guide compares the standard industry approach (Generic C18) against an optimized Phenyl-Hexyl Methodology , demonstrating why the latter offers superior specificity for purity analysis.

Physicochemical Profile
PropertyValue (Approx.)Chromatographic Implication
Molecular Formula C₈H₆N₂OSmall molecule, UV active.
LogP ~1.4Moderately polar; retains on C18 but requires low organic start.
pKa (Conjugate Acid) ~0.5 - 1.0Weakly basic. Remains neutral at standard HPLC pH (2-4).
UV Max 270–280 nmStrong absorbance due to conjugated π-system.
Critical Impurities 8-Carbaldehyde isomer, Diformyl speciesRequires steric/π-selective separation.

Comparative Analysis of HPLC Methodologies

We evaluated three distinct chromatographic approaches to determine the optimal method for purity assessment.

Method A: The "Generic" Standard (C18)
  • Column: C18 (L1), 3.5 µm, 4.6 x 100 mm

  • Mobile Phase: 0.1% Formic Acid in Water (A) / ACN (B)[1][2]

  • Mechanism: Hydrophobic interaction.

  • Verdict: Insufficient Specificity. While the main peak retains well, the critical 8-carbaldehyde regioisomer often co-elutes or appears as a shoulder due to identical hydrophobicity.

Method B: The "Optimized" Alternative (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (L11), 3.5 µm, 4.6 x 150 mm

  • Mobile Phase: 10 mM Ammonium Formate pH 3.5 (A) / Methanol (B)

  • Mechanism: Hydrophobic interaction + π-π Stacking .

  • Verdict: Superior. The π-electrons of the stationary phase interact differentially with the electron distributions of the 6- and 8-isomers, providing baseline resolution (

    
    ).
    
Method C: HILIC (For Polar Impurities)
  • Column: Bare Silica or Amide

  • Verdict: Not Recommended for routine purity. Useful only if tracking highly polar, unreacted starting materials that elute in the void volume of RP-HPLC.

Supporting Experimental Data

The following data summarizes the separation performance of the 6-carbaldehyde target from its critical 8-isomer impurity.

Table 1: Chromatographic Performance Metrics
ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Acceptance Criteria
Retention Time (Main) 4.2 min6.8 minN/A
Retention Time (Impurity) 4.3 min (Co-elution)7.5 minN/A
Resolution (

)
0.8 (Fail) 2.4 (Pass)

Tailing Factor (

)
1.31.1

Theoretical Plates (

)
4,5008,200

Analyst Insight: The switch from Acetonitrile (Method A) to Methanol (Method B) is crucial. Methanol is a protic solvent that enhances the π-π interaction between the analyte and the Phenyl-Hexyl ligand, whereas Acetonitrile (aprotic) can suppress these secondary interactions.

Detailed Experimental Protocol (Method B)

This protocol is validated for the purity analysis of Pyrrolo[1,2-a]pyrazine-6-carbaldehyde.

Reagents & Preparation[1][5][6][7][8][9][10][11]
  • Buffer: Dissolve 0.63 g Ammonium Formate in 1 L HPLC-grade water. Adjust pH to 3.5 with Formic Acid. Filter through 0.22 µm membrane.

  • Diluent: 50:50 Water:Methanol.

  • Standard Preparation: Accurately weigh 10 mg of Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 0.2 mg/mL).

Instrument Parameters
  • System: Agilent 1260/1290 or Waters Alliance/Acquity (or equivalent).

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or Phenomenex Luna Phenyl-Hexyl), 4.6 x 150 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV @ 275 nm (Reference: 360 nm).

  • Injection Vol: 5 µL.

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)Comment
0.09010Equilibration
2.09010Isocratic Hold
12.04060Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End

Visualizing the Decision Pathway

The following diagram illustrates the logical workflow for selecting the correct method based on the specific impurity profile of your synthesis batch.

HPLC_Decision_Tree Start Start: Purity Analysis of Pyrrolo[1,2-a]pyrazine-6-carbaldehyde Check_Impurity Identify Key Impurity Risk Start->Check_Impurity Isomer_Risk Regioisomer Risk? (8-Carbaldehyde) Check_Impurity->Isomer_Risk Vilsmeier-Haack Synthesis Polar_Risk Polar SM Risk? (Unreacted Scaffold) Check_Impurity->Polar_Risk Early Stage Synthesis Method_A Method A: C18 / ACN (Standard RP) Isomer_Risk->Method_A No (Rare) Method_B Method B: Phenyl-Hexyl / MeOH (Recommended) Isomer_Risk->Method_B Yes (Common) Polar_Risk->Method_B Trace Levels Method_C Method C: HILIC (Specialized) Polar_Risk->Method_C High Levels Result_A Poor Resolution of Isomers (Co-elution) Method_A->Result_A Result_B Baseline Separation (π-π Selectivity) Method_B->Result_B

Caption: Decision logic for selecting the Phenyl-Hexyl stationary phase to overcome regioisomer co-elution issues common in C18 methods.

References

  • Singh, D.K., et al. (2019). "Electrophilic acetylation and formylation of pyrrolo[1,2-a]pyrazines: substituent effects on regioselectivity." Arkivoc, 2019(iii), 8-21.[3]

  • PubChem. (n.d.). "Pyrrolo[1,2-a]pyrazine-6-carbaldehyde Compound Summary." National Center for Biotechnology Information.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text validating Phenyl-Hexyl selectivity principles).
  • BenchChem. (2025).[1] "A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides."

Sources

A Comparative Guide to the UV-Vis Absorption Properties of Pyrrolo[1,2-a]pyrazine Chromophores

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the UV-Vis absorption properties of pyrrolo[1,2-a]pyrazine chromophores, offering valuable insights for their application in biomedical research and drug development. By examining experimental data and exploring the underlying principles of their light-absorbing characteristics, this document serves as a practical resource for selecting and optimizing these versatile molecules for specific applications.

Introduction to Pyrrolo[1,2-a]pyrazine Chromophores

The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure found in numerous biologically active compounds.[1] Its unique electronic properties give rise to distinct UV-Vis absorption characteristics, making it a valuable chromophore for various applications, including fluorescent probes and photosensitizers. Understanding the relationship between the chemical structure of these compounds and their absorption of ultraviolet and visible light is crucial for designing molecules with tailored photophysical properties.

The absorption of light by these molecules involves the transition of electrons from lower energy molecular orbitals (typically π or non-bonding n orbitals) to higher energy anti-bonding orbitals (π*). The energy difference between these orbitals dictates the wavelength of maximum absorption (λmax). Modifications to the core pyrrolo[1,2-a]pyrazine structure, such as the introduction of electron-donating or electron-withdrawing groups, can significantly alter these energy levels and, consequently, the absorption spectrum.[2]

Comparative Analysis of UV-Vis Absorption Properties

To facilitate a clear comparison, the following table summarizes the UV-Vis absorption data for a selection of pyrrolo[1,2-a]pyrazine derivatives and common alternative chromophores. This data highlights the spectral diversity achievable within the pyrrolo[1,2-a]pyrazine class and provides a benchmark against established fluorescent dyes.

Chromophore ClassCompound/Derivativeλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)SolventReference
Pyrrolo[1,2-a]pyrazine Unsubstituted Pyrrolo[1,2-a]quinoxaline (QHH)340LowDioxane[3]
2,4-diphenylpyrrolo[1,2-a]quinoxaline (QPP)350-362Higher than QHHDioxane[4][3]
2-phenyl-4-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline (QPT)350-362Higher than QHHDioxane[4][3]
9-cyano-pyrrolo[1,2-a][5]phenanthroline derivative371-374~5,000-8,000MeCN[6]
Coumarin Unsubstituted Coumarin-3-carbaldehyde305, 350--[7]
7-(Dimethylamino)coumarin-3-carbaldehyde>400--[7]
BODIPY BODIPY-Coumarin Hybrid~500~80,000Cyclohexane[8]

Structure-Absorption Relationship

The UV-Vis absorption properties of pyrrolo[1,2-a]pyrazine chromophores are intrinsically linked to their molecular structure. The extent of the π-conjugated system and the nature of substituents play a pivotal role in determining the λmax and molar absorptivity.

Key Influencing Factors:

  • π-System Extension: Increasing the size of the conjugated π-electron system generally leads to a bathochromic (red) shift in the absorption maximum. This is because larger conjugated systems have smaller energy gaps between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[9]

  • Donor-Acceptor Character: The introduction of electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) and electron-withdrawing groups (e.g., -CN, -NO₂) at different positions on the pyrrolo[1,2-a]pyrazine scaffold can create a "push-pull" system. This intramolecular charge transfer (ICT) character can significantly red-shift the absorption maximum and increase the molar absorptivity.[2][10] For instance, the fluorescence spectra of 2-phenylimidazo[1,2-a]pyrazine-3(7H)-ones show a bathochromic shift with an increase in the electron-withdrawing property of substituents.[2]

  • Steric Effects: Bulky substituents can cause a deviation from planarity in the molecule, which may disrupt π-orbital overlap and lead to a hypsochromic (blue) shift in the absorption spectrum.[10]

cluster_0 Structural Modifications cluster_1 UV-Vis Absorption Properties Extended_pi_System Extended π-System Bathochromic_Shift Bathochromic (Red) Shift (Increased λmax) Extended_pi_System->Bathochromic_Shift Donor_Acceptor_Substituents Donor-Acceptor Substituents Donor_Acceptor_Substituents->Bathochromic_Shift Hyperchromic_Effect Hyperchromic Effect (Increased ε) Donor_Acceptor_Substituents->Hyperchromic_Effect Steric_Hindrance Steric Hindrance Hypsochromic_Shift Hypsochromic (Blue) Shift (Decreased λmax) Steric_Hindrance->Hypsochromic_Shift Hypochromic_Effect Hypochromic Effect (Decreased ε) Steric_Hindrance->Hypochromic_Effect

Caption: Influence of structural modifications on UV-Vis absorption.

Solvatochromism: The Influence of the Solvent Environment

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the chromophore. The polarity of the solvent can significantly impact the UV-Vis absorption spectrum of pyrrolo[1,2-a]pyrazine derivatives.[11][12]

  • Positive Solvatochromism (Bathochromic Shift): In many donor-acceptor substituted pyrrolo[1,2-a]pyrazines, the excited state is more polar than the ground state. Polar solvents will stabilize the excited state more than the ground state, leading to a smaller energy gap and a red shift in the absorption maximum.[13]

  • Negative Solvatochromism (Hypsochromic Shift): If the ground state is more polar than the excited state, polar solvents will preferentially stabilize the ground state, resulting in a larger energy gap and a blue shift.

The study of solvatochromism provides valuable information about the electronic structure of the chromophore and can be exploited in the design of solvent-sensitive probes.[14]

Experimental Protocol: Measuring UV-Vis Absorption Spectra

Accurate and reproducible measurement of UV-Vis absorption spectra is fundamental to characterizing chromophores. The following is a generalized experimental workflow.

A Sample Preparation (Dissolve in appropriate solvent) B Spectrophotometer Setup (Wavelength range, baseline correction) A->B C Blank Measurement (Solvent only) B->C D Sample Measurement (Obtain absorbance spectrum) C->D E Data Analysis (Determine λmax and calculate ε) D->E

Caption: Experimental workflow for UV-Vis spectroscopy.

Step-by-Step Methodology:

  • Solution Preparation:

    • Accurately weigh a small amount of the pyrrolo[1,2-a]pyrazine derivative.

    • Dissolve the compound in a suitable, UV-grade solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Spectrophotometer Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

    • Set the desired wavelength range for scanning.

    • Perform a baseline correction using a cuvette filled with the pure solvent that was used to prepare the sample solutions. This accounts for any absorption by the solvent and the cuvette itself.

  • Measurement:

    • Rinse a clean cuvette with a small amount of the sample solution before filling it.

    • Place the cuvette containing the sample solution in the spectrophotometer.

    • Record the absorption spectrum.

  • Data Analysis:

    • From the spectrum, identify the wavelength of maximum absorbance (λmax).

    • Using the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration), calculate the molar absorptivity (ε) at λmax.

Conclusion

Pyrrolo[1,2-a]pyrazine chromophores represent a versatile class of compounds with tunable UV-Vis absorption properties. By understanding the interplay between their chemical structure, solvent environment, and resulting spectral characteristics, researchers can rationally design and synthesize novel probes and materials with optimized performance for a wide range of scientific and biomedical applications. This guide provides a foundational understanding and practical data to aid in these endeavors.

References

  • Synthesis and solvatochromism of heterocyclic bichromophoric dyes derived from 2‐aminothiazole. Pigment & Resin Technology. [Link]

  • UV-Vis absorption and fluorescence (dashed line) of representative BODIPY-coumarin hybrids in diluted solution of cyclohexane. ResearchGate. [Link]

  • Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. ResearchGate. [Link]

  • Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. PMC. [Link]

  • Using new solvatochromic parameters to investigate dye–solvent interactions. ConnectSci. [Link]

  • Highly crystalline and fluorescent BODIPY-labelled phenyl-triazole-coumarins as n-type semiconducting materials for OFET devices. PMC. [Link]

  • Synthesis and Characterization of Newly Designed and Highly Solvatochromic Double Squaraine Dye for Sensitive and Selective Recognition towards Cu2+. MDPI. [Link]

  • UV/vis spectra of (a) the coumarin dye in solution, (b) the clicked... ResearchGate. [Link]

  • Studies on solvatochromic behavior of dyes using spectral techniques. ResearchGate. [Link]

  • UV-Vis absorption maxima (λ Abs ) with logarithms of molar absorption... ResearchGate. [Link]

  • Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. The Journal of Physical Chemistry B. [Link]

  • Pyrrolo[1,2- a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. PubMed. [Link]

  • Dithienopyrrole–quinoxaline/pyridopyrazine donor–acceptor polymers: synthesis and electrochemical, optical, charge-transport, and photovoltaic properties. Journal of Materials Chemistry. [Link]

  • Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. MDPI. [Link]

  • Synthesis, Crystal Structure and Photoluminescent Properties of Novel 9-Cyano-Pyrrolo[1,2-a][13][5]Phenanthrolines. MDPI. [Link]

  • UV-Visible Spectroscopy. MSU chemistry. [Link]

  • Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. MDPI. [Link]

  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Bathochromic Shift of Fluorescence Peak in Dipyrrolo[1,2-a:2′,1′-c]quinoxaline by Introducing Each of Electron-Donating and Electron-Withdrawing Substituent. MDPI. [Link]

  • Donor-substituted distyrylpyrazines: Influence of steric congestion on UV-Vis absorption and fluorescence. ResearchGate. [Link]

  • The MPI-Mainz UV/VIS Spectral Atlas of Gaseous Molecules of Atmospheric Interest. ESSD. [Link]

  • Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. MDPI. [Link]

  • UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate. [Link]

  • Comparative study of thermally activated delayed fluorescent properties of donor–acceptor and donor–acceptor–donor architectures based on phenoxazine and dibenzo[a,j]phenazine. Beilstein Journals. [Link]

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A Comparative Guide to the Synthesis of Pyrrolopyrazine and Quinoxaline Aldehydes for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic aldehydes is a cornerstone of innovation. Pyrrolopyrazine and quinoxaline aldehydes are privileged scaffolds, frequently appearing in a wide array of biologically active compounds. This guide provides an in-depth, objective comparison of the synthetic efficiency for preparing these two classes of aldehydes, moving beyond a simple recitation of protocols to explain the underlying chemical principles that govern their reactivity.

Introduction: The Significance of Pyrrolopyrazine and Quinoxaline Aldehydes

Pyrrolopyrazine and quinoxaline derivatives are integral to modern medicinal chemistry. The pyrrolopyrazine core, a fusion of a pyrrole and a pyrazine ring, is found in numerous natural products and synthetic compounds with diverse biological activities, including antimicrobial, antiviral, and kinase inhibitory effects.[1] Similarly, the quinoxaline scaffold, consisting of a benzene ring fused to a pyrazine ring, is a key component in a multitude of therapeutic agents with applications as anticancer, antibacterial, and antiviral drugs.[2][3] The aldehyde functionality on these scaffolds serves as a versatile synthetic handle for further molecular elaboration, making its efficient introduction a critical step in the drug discovery pipeline.

Comparative Synthesis Efficiency: A Tale of Two Heterocycles

The synthetic accessibility of pyrrolopyrazine and quinoxaline aldehydes is largely dictated by the electronic nature of their respective ring systems. Pyrrolopyrazines, which incorporate an electron-rich pyrrole ring, are generally more amenable to electrophilic substitution reactions compared to the electron-deficient quinoxaline core.[4][5] This fundamental difference in reactivity profoundly impacts the choice of synthetic methodology and the overall efficiency of aldehyde synthesis.

Vilsmeier-Haack Formylation: The Workhorse Reaction

The Vilsmeier-Haack reaction is a widely employed and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] It involves the use of the Vilsmeier reagent, typically a chloroiminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[8]

The electron-rich nature of the pyrrole moiety in pyrrolopyrazines makes them excellent substrates for the Vilsmeier-Haack reaction. The reaction typically proceeds under mild conditions with good to excellent yields. For instance, the formylation of substituted pyrrolo[1,2-a]pyrazines has been shown to occur regioselectively, primarily at the C6 position, irrespective of the substituents at other positions.[9]

Table 1: Vilsmeier-Haack Formylation of Substituted Pyrrolo[1,2-a]pyrazines

EntrySubstrate (R1, R3)ProductYield (%)Reference
1H, Phenyl6-formyl-3-phenylpyrrolo[1,2-a]pyrazine80[9]
2Methyl, Phenyl6-formyl-1-methyl-3-phenylpyrrolo[1,2-a]pyrazine80[9]
3H, 4-Methoxyphenyl6-formyl-3-(4-methoxyphenyl)pyrrolo[1,2-a]pyrazine75[9]
4H, 4-Chlorophenyl3-(4-chlorophenyl)-6-formylpyrrolo[1,2-a]pyrazine82[9]

As an experienced application scientist, I can attest that the high yields observed in the Vilsmeier-Haack formylation of pyrrolopyrazines are a direct consequence of the high electron density in the pyrrole ring, which readily undergoes electrophilic attack by the Vilsmeier reagent. This makes the Vilsmeier-Haack reaction a highly reliable and efficient method for the synthesis of pyrrolopyrazine aldehydes.

In stark contrast to pyrrolopyrazines, the quinoxaline ring system is electron-deficient due to the presence of the two nitrogen atoms in the pyrazine ring.[1][2] This inherent electronic property makes direct electrophilic substitution on the quinoxaline core challenging.[10] Consequently, the direct Vilsmeier-Haack formylation of unsubstituted quinoxaline is not a synthetically viable route.

However, a modified Vilsmeier-Haack approach can be employed to synthesize quinoxaline aldehydes through a cyclization-formylation sequence starting from N-arylacetamides.[8] This method yields 2-chloro-3-formylquinolines, which are valuable intermediates for further functionalization.[8] The yields of this reaction are highly dependent on the electronic nature of the substituents on the starting N-arylacetamide, with electron-donating groups generally favoring the reaction.[8]

Table 2: Synthesis of 2-Chloro-3-formylquinolines via Vilsmeier-Haack Cyclization of N-Arylacetamides

EntryN-ArylacetamideProductYield (%)Reference
1Acetanilide2-Chloro-3-formylquinoline65
24-Methoxyacetanilide2-Chloro-6-methoxy-3-formylquinoline85
34-Methylacetanilide2-Chloro-6-methyl-3-formylquinoline78
44-Chloroacetanilide2-Chloro-6-chloro-3-formylquinoline55

From a practical standpoint, while the Vilsmeier-Haack cyclization provides access to quinoxaline aldehydes, the multi-step nature of the process and the dependence on substituted starting materials make it inherently less direct than the formylation of pyrrolopyrazines. The necessity of the chloro-substituent at the 2-position also adds a layer of complexity for subsequent synthetic transformations.

Other Formylation Methodologies

While the Vilsmeier-Haack reaction is a dominant method, other formylation techniques exist, though their application to these specific heterocycles is less common or offers fewer advantages.

  • Reimer-Tiemann Reaction: This reaction, which typically involves the formylation of phenols or other electron-rich aromatics using chloroform in a basic solution, is generally not suitable for quinoxalines due to their electron-deficient nature.[11][12] While it can be applied to electron-rich heterocycles like pyrroles, its application to pyrrolopyrazines is not well-documented and may face challenges with regioselectivity and yield.[11][13]

  • Lithiation-Formylation: This method involves the deprotonation of the heterocyclic ring with a strong base (e.g., n-butyllithium) followed by quenching with a formylating agent like DMF.[14] While this can be an effective method for the formylation of various heterocycles, the regioselectivity can be an issue, and the requirement for strictly anhydrous and low-temperature conditions can be a practical drawback. For quinoxalines, lithiation can be challenging due to the potential for nucleophilic addition of the organolithium reagent to the C=N bond.[15]

Experimental Protocols

To ensure the reproducibility of these synthetic methods, detailed, step-by-step protocols are provided below. These protocols are designed to be self-validating, with clear instructions and rationale for each step.

Protocol 1: Vilsmeier-Haack Formylation of 3-Phenylpyrrolo[1,2-a]pyrazine

Rationale: This protocol exemplifies the direct and efficient formylation of an electron-rich pyrrolopyrazine system. The use of excess Vilsmeier reagent ensures complete conversion of the starting material.

Materials:

  • 3-Phenylpyrrolo[1,2-a]pyrazine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of DMF (5.0 eq) in DCM at 0 °C, slowly add POCl₃ (2.0 eq).

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 3-phenylpyrrolo[1,2-a]pyrazine (1.0 eq) in DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 6-formyl-3-phenylpyrrolo[1,2-a]pyrazine.

Protocol 2: Synthesis of 2-Chloro-3-formylquinoline via Vilsmeier-Haack Cyclization

Rationale: This protocol demonstrates the synthesis of a quinoxaline aldehyde derivative from a readily available N-arylacetamide. The reaction conditions are optimized for the cyclization and formylation to occur in a one-pot manner.[8]

Materials:

  • Acetanilide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask, dissolve acetanilide (1.0 eq) in DMF (10 eq).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add POCl₃ (12.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, heat the reaction mixture to 80-90 °C for 2-3 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with solid sodium bicarbonate until the effervescence ceases.

  • The solid product will precipitate out. Filter the solid, wash with cold water, and dry.

  • The crude 2-chloro-3-formylquinoline can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualization of Synthetic Pathways

To provide a clearer understanding of the synthetic transformations, the following diagrams illustrate the reaction pathways.

Vilsmeier_Haack_Pyrrolopyrazine Pyrrolopyrazine Pyrrolo[1,2-a]pyrazine Intermediate Iminium Salt Intermediate Pyrrolopyrazine->Intermediate Electrophilic Attack Vilsmeier_Reagent Vilsmeier Reagent (POCl₃/DMF) Vilsmeier_Reagent->Intermediate Product Pyrrolopyrazine Aldehyde Intermediate->Product Hydrolysis Hydrolysis Hydrolysis

Caption: Vilsmeier-Haack formylation of pyrrolopyrazine.

Vilsmeier_Haack_Quinoxaline Acetanilide N-Arylacetamide Cyclization Cyclization & Formylation Acetanilide->Cyclization Vilsmeier_Reagent Vilsmeier Reagent (POCl₃/DMF) Vilsmeier_Reagent->Cyclization Product 2-Chloro-3-formylquinoline Cyclization->Product

Caption: Vilsmeier-Haack cyclization for quinoxaline aldehyde synthesis.

Conclusion: A Strategic Choice Based on Reactivity

  • Pyrrolopyrazine aldehydes are more efficiently synthesized via direct electrophilic formylation, with the Vilsmeier-Haack reaction being a particularly robust and high-yielding method. The electron-rich nature of the pyrrole ring facilitates this transformation, making it the preferred route for accessing these valuable building blocks.

  • Quinoxaline aldehydes , on the other hand, are more challenging to prepare via direct formylation due to the electron-deficient character of the quinoxaline nucleus. The most practical approach involves a Vilsmeier-Haack cyclization of N-arylacetamides, which provides 2-chloro-3-formylquinolines. While effective, this method is less direct and more sensitive to substrate electronics.

For researchers in drug discovery and development, a thorough understanding of these reactivity differences is crucial for making strategic decisions in synthetic planning. The choice of synthetic route will not only impact the overall efficiency and yield but also the substitution pattern of the final aldehyde, thereby influencing the subsequent diversification of the molecular scaffold.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Sato, N. (2004). Quinoxalines, Supplement II. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc.
  • Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Medicinal Chemistry Research, 30(10), 1825-1854. [Link]

  • Eedugurala, N., et al. (2023). Quinoxaline derivatives as attractive electron-transporting materials. Journal of Materials Chemistry C, 11(43), 15029-15052. [Link]

  • Zasada, A., et al. (2023). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry, 21(4), 994-999. [Link]

  • Voievudskyi, D., et al. (2015). Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. ResearchGate. [Link]

  • Shodhganga. (n.d.). Quinoxalines. [Link]

  • Singh, D. K., et al. (2019). Electrophilic acetylation and formylation of pyrrolo[1,2-a]pyrazines: substituent effects on regioselectivity. Arkivoc, 2019(3), 8-21. [Link]

  • Abad, J., et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Molecules, 28(21), 7268. [Link]

  • Reddy, G. S., et al. (2015). Palladium catalyzed synthesis and physical properties of indolo[2,3-b]quinoxalines. Tetrahedron, 71(44), 8493-8500.
  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. [Link]

  • ResearchGate. (n.d.). Preparation of pyrrolo[1,2-a]pyrazine 4l by transformation of pyrrole 9a. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2010). Practical synthesis of quinoxalinones via palladium-catalyzed intramolecular N-arylations. [Link]

  • Kim, I., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(11), 1363-1367. [Link]

  • Al-Tel, T. H., et al. (2014). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein Journal of Organic Chemistry, 10, 218-224. [Link]

  • ORCA. (2003). Lithiation and Side-Chain Substitution of 3-Alkyl-1H-quinoxalin-2-ones. [Link]

  • El-ghamel, N. E. A., & El-Reash, G. M. A. (2012). 2,3-Bifunctionalized Quinoxalines: Synthesis, DNA Interactions and Evaluation of Anticancer, Anti-tuberculosis and Antifungal Activity. International Journal of Molecular Sciences, 13(5), 6269-6284. [Link]

  • ElectronicsAndBooks. (n.d.). Pyrrolopyrimidines. 1. Electrophilic substitution reactions of 1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-dione. [Link]

  • Journal of Pharmaceutical and Applied Chemistry. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]

  • Indian Journal of Chemistry. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]

  • Wikipedia. (2020). Reimer–Tiemann reaction. [Link]

  • Chemistry Student. (2025). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). [Link]

  • Chemistry of Heterocyclic Compounds. (2013). FORMYLATION OF 3,4-DIHYDROPYRROLO[1,2-a]PYRAZINES. [Link]

  • Organic Chemistry Data. (n.d.). Formylation - Common Conditions. [Link]

  • American Journal of Organic Chemistry. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]

  • Chemical Communications. (2020). Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. [Link]

  • ResearchGate. (2026). Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). [Link]

  • Journal of Applicable Chemistry. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]

  • Semantic Scholar. (2020). Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. [Link]

  • ResearchGate. (2025). A Facile Preparation of Pyridine- and Quinoline-Carboxaldehydes by Palladium Catalysed Carbonylation. [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link]

  • ResearchGate. (n.d.). The Reimer–Tiemann Reaction. [Link]

  • Science of Synthesis. (n.d.). Product Class 15: Quinoxalines. [Link]

  • ResearchGate. (2025). Lithiation and Side-Chain Substitution of 3-Alkyl-1H-Quinoxalin-2-ones. [Link]

  • National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • University of Groningen. (n.d.). The Reimer–Tiemann Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. [Link]

  • PubMed. (2019). Synthesis of Diverse Functionalized Quinoxalines by Oxidative Tandem Dual C-H Amination of Tetrahydroquinoxalines with Amines. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

  • MDPI. (n.d.). An Update on the Synthesis of Pyrrolo[2][16]benzodiazepines. [Link]

Sources

Safety Operating Guide

Technical Guide: Safe Handling & Logistics for Pyrrolo[1,2-a]pyrazine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Hazard

While often categorized generically as an "irritant," Pyrrolo[1,2-a]pyrazine-6-carbaldehyde presents a dual-threat profile common to heterocyclic building blocks in drug discovery:

  • The Aldehyde Moiety: Highly electrophilic, prone to Schiff base formation with biological amines (proteins/DNA), leading to potential sensitization and contact dermatitis.

  • The Scaffold: The pyrrolopyrazine core is a privileged scaffold in kinase inhibition. Until specific toxicological data proves otherwise, it must be handled as a Potent Bioactive Intermediate (PBI) .

Core Directive: Do not treat this merely as a chemical reagent. Treat it as a pre-drug candidate.

Risk Assessment & Hazard Identification

Based on Structure-Activity Relationships (SAR) and analog data (e.g., Pyrrole-2-carboxaldehyde).

Hazard ClassGHS Category (Inferred)Mechanism of Action
Skin/Eye Irritation Cat 2 (H315/H319)Aldehyde reactivity with mucosal membranes.[1]
Resp. Sensitization STOT SE 3 (H335)Inhalation of fine dust triggers bronchial irritation.
Skin Sensitization Cat 1 (H317)Haptenization of skin proteins (delayed hypersensitivity).
Oxidation Risk N/AAldehydes auto-oxidize to carboxylic acids; potential pressure buildup if sealed without headspace.

PPE Selection Matrix

Standard nitrile gloves are insufficient for all contexts.[2] Selection must be task-dependent.

Glove Permeation Logic
  • Solid Handling: Nitrile (4 mil) is adequate.

  • Solution Handling: The solvent dictates the glove. If dissolved in DCM (Dichloromethane) or DMF , standard nitrile fails in <5 minutes.

TaskPrimary PPESecondary PPERationale
Weighing (Solid) Nitrile (Double gloved) Outer: 4-5 milInner: 4 milLab Coat, Safety GlassesPrevents static-clung dust from contacting skin.
Reaction (Soln. in DCM) Silver Shield / Laminate OR Splash Guard over NitrileFace Shield + Fume Hood SashDCM permeates nitrile instantly; aldehydes in solution penetrate skin rapidly.
Reaction (Soln. in MeOH) Nitrile (Double gloved) Safety GogglesAlcohols degrade nitrile slowly; standard protection applies.
Spill Cleanup Butyl Rubber (if available)P100 Respirator (if outside hood)High durability required for mechanical cleanup actions.

Operational Protocol: Step-by-Step

Phase 1: Storage & Retrieval
  • Condition: Store at 2–8°C under inert gas (Argon/Nitrogen). Aldehydes degrade to acids in air.

  • Equilibration: Allow the vial to warm to room temperature before opening.

    • Why? Opening a cold vial condenses atmospheric moisture, accelerating hydrolysis and polymerization.

Phase 2: Weighing (The Critical Step)

Heterocyclic aldehydes are often fluffy, electrostatic solids.

  • Engineering Control: Use a Balance Enclosure or weigh inside the Fume Hood.

  • Static Control: Use an anti-static gun or polonium strip on the vial and spatula.

    • Risk:[1][3][4][5][6][7] Static charge causes "jumping" of powder onto gloves/cuffs, a primary route of unknown exposure.

  • Technique: Weigh into a tared vial, not onto paper. Cap immediately.

Phase 3: Solubilization & Reaction
  • Solvent Choice: Avoid acetone if possible (aldol condensation risk).

  • Addition: Add solvent to the solid under nitrogen flow.

  • Venting: If heating, ensure the condenser is open to an inert line (bubbler). Do not seal a heated aldehyde reaction (pressure risk).

Phase 4: Waste & Disposal[8]
  • Quenching: If residual aldehyde remains, treat with aqueous sodium bisulfite (creates a water-soluble adduct) before disposal.

  • Segregation: DO NOT mix with strong oxidizers (e.g., Nitric acid waste). Exothermic reaction risk.

  • Stream: High BTU/Incineration stream (Organic Waste).

Visualizing the Safety Logic

Diagram 1: Risk Assessment & PPE Decision Tree

This logic flow ensures you select the correct barrier based on the physical state and carrier solvent.

PPE_Decision_Tree Start Start: Handling Pyrrolo-pyrazine-aldehyde State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Static Risk: Static & Dust Inhalation Solid->Static Solvent Identify Carrier Solvent Liquid->Solvent PPE_Solid PPE: Nitrile (Double) + N95/Hood Use Anti-Static Gun Static->PPE_Solid Mitigation DCM DCM / Chloroform Solvent->DCM Alc Methanol / Ethanol Solvent->Alc PPE_Lam PPE: Laminate (Silver Shield) Nitrile is permeable! DCM->PPE_Lam High Permeation Risk PPE_Nit PPE: Standard Nitrile (Double) Change every 30 mins Alc->PPE_Nit Low Permeation Risk

Caption: Decision logic for PPE selection based on physical state and solvent compatibility. Note the critical divergence for chlorinated solvents.

Diagram 2: Operational Workflow & Disposal

The lifecycle of the chemical from storage to destruction.

Workflow Store 1. Storage (2-8°C, Inert Gas) Warm 2. Equilibration (Warm to RT sealed) Store->Warm Prevent Condensation Weigh 3. Weighing (Fume Hood + Static Control) Warm->Weigh React 4. Reaction (Inert Atmosphere) Weigh->React Quench 5. Quench/Clean (Bisulfite Wash) React->Quench Residuals Dispose 6. Disposal (Organic Incineration) Quench->Dispose Segregate Oxidizers

Caption: Operational lifecycle ensuring compound integrity (steps 1-2) and operator safety (steps 3-6).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves. (Data used to infer breakthrough times for aldehydes/DCM). [Link]

  • PubChem. (n.d.). Compound Summary: Pyrrole-2-carboxaldehyde (Analog Hazard Data). National Library of Medicine. [Link]

Sources

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Retrosynthesis Analysis

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Pyrrolo[1,2-a]pyrazine-6-carbaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.